2-Furanol
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1-3,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGWWCLWBPLPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176648 | |
| Record name | 2-Furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22125-63-9, 28755-65-9 | |
| Record name | 2-Furanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022125639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028755659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Furanol: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Furanol, a heterocyclic organic compound, and its tautomeric forms are of significant interest due to their presence in natural products and their potential as versatile synthons in organic chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. It further delves into its spectroscopic characteristics, tautomeric equilibrium, and the biological activities associated with the broader furanone class, with a focus on their role as signaling pathway modulators. Detailed experimental protocols and visual diagrams of key concepts are provided to serve as a valuable resource for professionals in research and drug development.
Chemical Structure and Tautomerism
This compound (also known as furan-2-ol or 2-hydroxyfuran) is a five-membered aromatic heterocycle with the molecular formula C₄H₄O₂ and a molecular weight of 84.07 g/mol .[1][2] The structure consists of a furan (B31954) ring substituted with a hydroxyl group at the C2 position.
A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with 2(5H)-furanone and 2(3H)-furanone (also known as γ-crotonolactone).[3] The keto forms are generally more stable, with the equilibrium position being influenced by factors such as solvent polarity and pH.[4] The enol form, 2-hydroxyfuran, is highly reactive and serves as a key intermediate.[3]
Physicochemical and Spectroscopic Properties
The properties of this compound are often reported in computational databases due to the reactive nature of the enol form. The following tables summarize key physicochemical and predicted spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₂ | [1][2] |
| Molecular Weight | 84.07 g/mol | [1][2] |
| IUPAC Name | furan-2-ol | [1] |
| CAS Number | 22125-63-9 | [1][2] |
| XLogP3 | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 84.021129 g/mol | [1] |
| Topological Polar Surface Area | 33.4 Ų | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | Due to the tautomeric equilibrium, the ¹H NMR spectrum is complex. For the enol form, signals for the vinyl protons would be expected in the aromatic region, and a broad signal for the hydroxyl proton. |
| ¹³C NMR | For unsubstituted furan, α-carbons (C2, C5) appear around 142.8 ppm and β-carbons (C3, C4) around 109.8 ppm in CDCl₃. The hydroxyl-substituted C2 of this compound would be shifted significantly downfield.[5] |
| Infrared (IR) | Expected characteristic absorption bands include a broad O-H stretch (around 3600-3200 cm⁻¹), C=C stretching in the aromatic region (around 1600-1450 cm⁻¹), and C-O stretching (around 1300-1000 cm⁻¹).[6][7] |
| Mass Spectrometry (MS) | The molecular ion peak (M•+) is expected at m/z 84. Common fragmentation patterns for furanones involve the loss of small neutral molecules like CO (m/z 56) and CHO (m/z 55).[8] |
Synthesis of this compound
A general method for the synthesis of this compound involves the ipso-hydroxylation of a corresponding boronic acid.
Experimental Protocol: Synthesis via Ipso-hydroxylation[2]
Materials:
-
Arylboronic acid (1 mmol)
-
30% Hydrogen peroxide (H₂O₂) (0.2 mL)
-
ZnO nanocatalyst (5 mol%)
-
Water (2 mL)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel (100-200 mesh)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a 50 mL round-bottomed flask, a mixture of the arylboronic acid (1 mmol), 30% H₂O₂ (0.2 mL), ZnO nanocatalyst (5 mol%), and water (2 mL) is stirred at room temperature under aerobic conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with 20 mL of water and extracted three times with 20 mL of diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.
-
The solvent is removed using a rotary evaporator under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to yield the desired this compound.
-
The final product is characterized by ¹H NMR and ¹³C NMR spectroscopy.
Biological Activity and Signaling Pathways
While specific biological activities of this compound are not extensively documented, the furanone scaffold is present in numerous biologically active natural products. Furanones are particularly known for their ability to interfere with bacterial communication, a process known as quorum sensing (QS).
Quorum Sensing Inhibition by Furanones
In many pathogenic bacteria, QS regulates the expression of virulence factors and biofilm formation.[9] This cell-to-cell communication is mediated by signaling molecules, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria. Furanones, being structural analogs of AHLs, can act as competitive inhibitors of the AHL receptors (e.g., LuxR-type proteins).[10] By binding to these receptors, furanones can prevent the activation of transcription of virulence genes, thereby attenuating the pathogenicity of the bacteria without exerting bactericidal effects, which may reduce the likelihood of developing resistance.[10]
Conclusion
This compound is a fundamentally important heterocyclic compound with a rich chemistry dominated by its tautomeric equilibrium. While detailed experimental data for the unstable enol form can be challenging to obtain, its significance as a synthetic intermediate is clear. The furanone core, of which this compound is a parent structure, demonstrates significant biological activity, particularly in the modulation of bacterial quorum sensing. This makes the furanone scaffold a promising target for the development of novel anti-infective agents that operate through an anti-virulence mechanism. Further research into the specific properties and biological activities of this compound and its simple derivatives is warranted to fully exploit their potential in medicinal chemistry and drug development.
References
- 1. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxyfuran and its Tautomer 2(5H)-Furanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyfuran is a heterocyclic organic compound that exists in a tautomeric equilibrium with its more stable isomer, 2(5H)-furanone. This dynamic relationship is crucial to understanding its reactivity and biological activity. While 2-hydroxyfuran itself is often a transient species, the 2(5H)-furanone scaffold is a key structural motif in a variety of natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this tautomeric pair, with a focus on the well-characterized 2(5H)-furanone. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the study and application of these compounds.
Physical and Chemical Properties
The physical and chemical properties of 2-hydroxyfuran and its tautomer 2(5H)-furanone are summarized in the tables below. It is important to note that due to the instability of 2-hydroxyfuran, some of its properties are calculated or estimated, while the data for 2(5H)-furanone are largely based on experimental measurements.
Table 1: General Properties
| Property | 2-Hydroxyfuran | 2(5H)-Furanone | Source |
| IUPAC Name | Furan-2-ol | Furan-2(5H)-one | [1][2] |
| Synonyms | 2-Furanol | γ-Crotonolactone, Butenolide | [1][2] |
| CAS Number | 22125-63-9 | 497-23-4 | [1][2] |
| Molecular Formula | C₄H₄O₂ | C₄H₄O₂ | [2][3] |
| Molecular Weight | 84.07 g/mol | 84.07 g/mol | [2][3] |
Table 2: Physical Properties
| Property | 2-Hydroxyfuran | 2(5H)-Furanone | Source |
| Appearance | Not isolated (transient) | Colorless liquid | [4] |
| Melting Point | Not available | 4-5 °C | [4] |
| Boiling Point | Not available | 86-87 °C @ 12 mmHg | [4] |
| Density | Not available | 1.185 g/cm³ | [4] |
| Solubility | Not available | Soluble in water | [2] |
Tautomerism of 2-Hydroxyfuran and 2(5H)-Furanone
2-Hydroxyfuran and 2(5H)-furanone are tautomers, meaning they readily interconvert through a chemical equilibrium. The furanone form is generally more stable.[4] This tautomerization is a type of keto-enol tautomerism and can be catalyzed by acid or base.
Chemical Reactivity
The reactivity of this system is largely dictated by the furanone structure. The double bond in the lactone ring makes it susceptible to various addition reactions. Furthermore, the ester linkage can undergo hydrolysis under acidic or basic conditions.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the more stable tautomer, 2(5H)-furanone.
Table 3: 1H NMR Spectral Data of 2(5H)-Furanone
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.4 - 7.6 | Doublet | H-4 |
| 6.1 - 6.3 | Doublet | H-3 |
| 4.8 - 5.0 | Triplet | H-5 |
Table 4: 13C NMR Spectral Data of 2(5H)-Furanone
| Chemical Shift (ppm) | Assignment |
| 172 - 176 | C-2 (C=O) |
| 155 - 158 | C-4 |
| 121 - 124 | C-3 |
| 70 - 73 | C-5 |
Table 5: Infrared (IR) Spectral Data of 2(5H)-Furanone
| Wavenumber (cm-1) | Assignment |
| ~1740 - 1780 | C=O stretch (lactone) |
| ~1640 - 1690 | C=C stretch |
| ~1000 - 1300 | C-O stretch |
Mass Spectrometry of 2(5H)-Furanone: The mass spectrum of 2(5H)-furanone typically shows a molecular ion peak (M+) at m/z 84.
Experimental Protocols
Synthesis of 2(5H)-Furanone from Furfural (B47365)
A common method for the synthesis of 2(5H)-furanone is the oxidation of furfural.
Materials:
-
Furfural
-
30% Hydrogen peroxide (H₂O₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
In a round-bottom flask, dissolve furfural in trifluoroacetic acid.
-
Slowly add 30% hydrogen peroxide to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for 1 hour at room temperature.
-
Quench the reaction by the careful addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 2(5H)-furanone.
Analytical Methods for Furan (B31954) Derivatives
The analysis of furan and its derivatives is typically performed using gas chromatography-mass spectrometry (GC-MS) due to their volatility.[5] For less volatile derivatives, high-performance liquid chromatography (HPLC) can be employed.[6]
General GC-MS Protocol:
-
Sample Preparation: For solid samples, a headspace solid-phase microextraction (HS-SPME) technique is often used for extraction. Liquid samples may be directly injected or extracted with a suitable solvent.
-
Gas Chromatography: A capillary column, such as a DB-5 or equivalent, is commonly used for separation. The oven temperature program is optimized to achieve good resolution of the analytes.
-
Mass Spectrometry: Detection is performed using a mass spectrometer, typically in electron ionization (EI) mode. Identification is based on the retention time and the mass spectrum of the compound compared to a reference standard.
Biological Activity: Quorum Sensing Inhibition
2(5H)-furanone derivatives have garnered significant attention for their ability to inhibit quorum sensing (QS) in bacteria.[7] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. By interfering with QS, these compounds can disrupt virulence factor production and biofilm formation, offering a promising alternative to traditional antibiotics.
The mechanism of QS inhibition by furanones often involves competition with the native signaling molecules, N-acyl-homoserine lactones (AHLs), for binding to their cognate receptor proteins (e.g., LuxR-type proteins).[8] This binding prevents the activation of transcription of target virulence genes.
Conclusion
2-Hydroxyfuran and its tautomer 2(5H)-furanone are compounds of significant chemical and biological interest. While the hydroxyfuran form is typically a transient species, the more stable furanone is a versatile building block in organic synthesis and a potent modulator of bacterial quorum sensing. This guide has provided a detailed overview of their physical and chemical properties, synthetic and analytical methodologies, and a key biological signaling pathway. The information compiled here serves as a foundational resource for scientists and researchers working with these important heterocyclic compounds.
References
- 1. This compound | C4H4O2 | CID 179383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-hydroxyfuran [webbook.nist.gov]
- 4. 2-Furanone [chemeurope.com]
- 5. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tautomerism and Stability of 2-Furanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tautomeric equilibria of 2-furanol, a fundamental heterocyclic scaffold. The stability of its various forms is critical in understanding its reactivity, biological activity, and potential applications in medicinal chemistry and drug development. This document synthesizes available experimental and computational data, outlines key analytical methodologies, and presents logical frameworks for understanding these dynamic molecular systems.
Introduction to this compound Tautomerism
This compound is a heterocyclic organic compound that exists in a dynamic equilibrium with its keto tautomers, primarily 2(5H)-furanone and 2(3H)-furanone. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the concurrent shift of a double bond. The position of this equilibrium is highly sensitive to environmental factors such as solvent, pH, and temperature, which has significant implications for the compound's chemical and biological behavior.[1]
The three principal tautomers in this system are:
-
2-Hydroxyfuran (enol form): An aromatic furan (B31954) ring substituted with a hydroxyl group.
-
2(5H)-Furanone (α,β-unsaturated lactone): A five-membered ring containing a ketone and an ether linkage, with the double bond between C3 and C4. Also referred to as the β-form.
-
2(3H)-Furanone (β,γ-unsaturated lactone): A five-membered ring with the double bond between C4 and C5. Also referred to as the α-form.
The interconversion between these forms, particularly the β- and α-furanones, is often facilitated by a 2-hydroxyfuran intermediate and can be catalyzed by acid or base.[2] Understanding the relative stabilities of these tautomers is paramount for predicting reaction outcomes and designing molecules with specific biological activities.
Relative Stability of Tautomers
The tautomeric equilibrium of this compound generally favors the keto forms over the enol form. The 2-hydroxyfuran tautomer is typically unstable and serves as a transient intermediate.[2] Among the keto forms, the 2(5H)-furanone (β-form) is generally considered to be the more stable tautomer due to the conjugation of the double bond with the carbonyl group.
While specific quantitative experimental data for the unsubstituted this compound equilibrium is scarce in the literature, studies on substituted furanones and general principles of organic chemistry provide a solid framework for understanding their relative stabilities. For instance, in the case of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, the keto-enol tautomerism is a critical factor in its racemization, with the rate being lowest in slightly acidic conditions (pH 4-5).[3]
Factors Influencing Tautomeric Equilibrium
Several factors can influence the position of the tautomeric equilibrium:
-
Solvent Polarity: The equilibrium between tautomers is highly dependent on the solvent.[1] Polar solvents may favor the more polar tautomer through hydrogen bonding and dipole-dipole interactions.
-
pH: The tautomerization process can be catalyzed by both acids and bases. The rate of interconversion and the dominant species at equilibrium can be significantly affected by the pH of the solution.[3] For example, under acidic or basic conditions, the racemization of chiral furanones via tautomerism is accelerated.[3]
-
Substitution: The presence of substituents on the furanone ring can dramatically alter the relative stabilities of the tautomers through electronic and steric effects.
-
Intramolecular Hydrogen Bonding: In substituted furanols, the formation of intramolecular hydrogen bonds can stabilize the enol form.
Quantitative Data on Tautomer Stability
| Tautomeric System | Method | Solvent/Phase | Most Stable Tautomer | ΔG (kcal/mol) relative to most stable | Reference |
| Formamide / Formimidic acid | Ab initio | Gas Phase | Formamide | 12 | [4] |
| 2-Pyridone / 2-Hydroxypyridine | Ab initio | Gas Phase | 2-Pyridone | 0.3 | [4] |
| 4-Pyridone / 4-Hydroxypyridine | Ab initio | Gas Phase | 4-Hydroxypyridine | 2.4 | [4] |
| 2-Thiouracil (B1096) Tautomers | Ab initio (MP2/6-31+G**) | Gas Phase | Dithione | 0.0 | [5] |
| Thiol-thione | 7.9 | [5] | |||
| Dithiol | 15.3 | [5] |
Note: This table provides examples from related systems to illustrate the magnitude of energy differences in tautomeric equilibria. The values are not directly applicable to this compound but serve as a reference.
Experimental Protocols for Tautomer Analysis
The study of this compound tautomerism relies heavily on spectroscopic methods that can distinguish between the different isomers in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying dynamic equilibria like tautomerism. By analyzing the chemical shifts, coupling constants, and signal intensities, the relative concentrations of the different tautomers can be determined.
Protocol for ¹H and ¹³C NMR Analysis of this compound Tautomers:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry 5 mm NMR tube.
-
The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the spectrometer to achieve optimal resolution and line shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
For quantitative analysis, ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between scans. A 90° pulse angle should be used.
-
Integrate the signals corresponding to unique protons of each tautomer to determine their relative molar ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The chemical shifts of the carbonyl and olefinic carbons are particularly informative for distinguishing between the 2(5H)- and 2(3H)-furanone tautomers.
-
-
2D NMR Acquisition (for structural confirmation):
-
Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign the proton and carbon signals for each tautomer.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Calculate the mole fraction of each tautomer from the integrated areas of their respective signals in the quantitative ¹H NMR spectrum.
-
The equilibrium constant (Keq) can be calculated from the ratio of the concentrations of the products and reactants at equilibrium.
-
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in each tautomer.
Protocol for FTIR Analysis of this compound Tautomers:
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For solid samples, a KBr pellet or a mull (e.g., Nujol) can be prepared.
-
For solution-phase studies, dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂).
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the solvent or empty cell.
-
Acquire the sample spectrum and ratio it against the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for each tautomer:
-
2-Hydroxyfuran (enol): Broad O-H stretching band (around 3200-3600 cm⁻¹) and C=C stretching of the furan ring.
-
2(5H)-Furanone: C=O stretching of a conjugated lactone (typically around 1740-1770 cm⁻¹) and C=C stretching.
-
2(3H)-Furanone: C=O stretching of a non-conjugated lactone (typically around 1770-1800 cm⁻¹) and C=C stretching.
-
-
Computational Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities and properties of tautomers.
Protocol for DFT Calculations of this compound Tautomers:
-
Structure Optimization:
-
Build the initial 3D structures of the 2-hydroxyfuran, 2(5H)-furanone, and 2(3H)-furanone tautomers.
-
Perform geometry optimizations for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Solvation Effects:
-
To model the tautomerism in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Perform geometry optimizations and frequency calculations in the presence of the chosen solvent.
-
-
Energy Calculations:
-
Calculate the Gibbs free energies (G) for each tautomer in the gas phase and in solution. The Gibbs free energy includes the electronic energy, ZPVE, and thermal corrections.
-
-
Data Analysis:
-
Determine the relative Gibbs free energies (ΔG) of the tautomers to predict their relative stabilities and the position of the equilibrium.
-
The equilibrium constant (Keq) can be calculated from the Gibbs free energy difference using the equation: ΔG = -RT ln(Keq).
-
Logical and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key relationships in this compound tautomerism.
Implications for Drug Development
The ability of a molecule to exist in multiple tautomeric forms has profound implications for drug discovery and development.[1] The different tautomers of a drug candidate can exhibit distinct:
-
Pharmacodynamics: Tautomers may have different three-dimensional shapes and electronic properties, leading to varied binding affinities for a biological target. The biologically active tautomer may be a minor component in aqueous solution.
-
Pharmacokinetics: Physicochemical properties such as solubility, lipophilicity (logP), and pKa can differ between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicity: Different tautomers may interact with off-target proteins, leading to unwanted side effects.
The 2(5H)-furanone scaffold is present in numerous natural products with a wide range of biological activities, including antimicrobial and anti-biofilm properties.[6] A thorough understanding of the tautomeric behavior of furanone-containing compounds is therefore essential for designing new therapeutic agents with improved efficacy and safety profiles.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemistry, with the equilibrium favoring the more stable conjugated 2(5H)-furanone form. While quantitative data for the parent compound is limited, a combination of spectroscopic and computational techniques provides a robust framework for studying this dynamic system. For researchers in drug development, a comprehensive understanding of the factors that govern furanone tautomerism is critical for the rational design and optimization of new therapeutic agents based on this important heterocyclic core. Future work should focus on obtaining precise experimental thermodynamic and kinetic data for the tautomerization of the parent this compound to better inform computational models and guide synthetic efforts.
References
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Furanone [chemeurope.com]
- 3. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. Ab initio study on tautomerism of 2-thiouracil in the gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Ubiquitous Furanones: A Technical Guide to the Natural Occurrence and Derivatives of 2-Furanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furanol and its derivatives, collectively known as furanones, are a diverse class of heterocyclic organic compounds found throughout the natural world. From the enticing aroma of ripe fruits and roasted coffee to the sophisticated chemical defense mechanisms of marine algae, furanones play a crucial role in a wide array of biological systems. Their diverse bioactivities, including antimicrobial, anti-inflammatory, and quorum sensing inhibitory properties, have made them a focal point for research in food science, medicine, and drug development. This technical guide provides an in-depth exploration of the natural occurrence of this compound derivatives, their biosynthesis, and their interactions with biological systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Natural Occurrence and Quantitative Data
Furanones are biosynthesized by a wide range of organisms, including plants, fungi, bacteria, and marine algae. Their presence significantly contributes to the flavor and aroma profiles of many foods and beverages. The following table summarizes the concentrations of various this compound derivatives found in different natural sources.
| Furanone Derivative | Natural Source | Concentration Range | Reference(s) |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) | Fresh Tomato | 2 mg/kg | [1] |
| Roasted Coffee | ~30 ppm | [2] | |
| Strawberry | Varies significantly with ripening | [3] | |
| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Homofuranol) | Roasted Coffee | Present | [4] |
| Fermented Soy Sauce | Present | [5] | |
| 5-Methyl-4-hydroxy-3(2H)-furanone | Fresh Tomato | 10 mg/kg | |
| Halogenated Furanones | Red Algae (Delisea pulchra) | Surface concentrations sufficient for antifouling | [6] |
| 2(5H)-Furanone | Bacterial Cultures (Aeromonas hydrophila) | Effective biofilm inhibition at 0.2-1 mg/mL | [7] |
| Furan-2-carboxylic acid | Agar Powder | 0.75 ± 0.00 µg/g | [8] |
| 5-Hydroxymethylfurfural (5-HMFA) | Agar Powder | 0.58 ± 0.04 µg/g | [8] |
Biosynthesis of this compound Derivatives
The formation of this compound derivatives in nature occurs through two primary routes: enzymatic biosynthesis in living organisms and non-enzymatic chemical reactions, most notably the Maillard reaction during the heating of food.
Enzymatic Biosynthesis in Plants: The Case of HDMF in Strawberries
The biosynthesis of the key strawberry flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), has been partially elucidated. The pathway begins with D-fructose-1,6-diphosphate and proceeds through a series of enzymatic steps to form the intermediate 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). The final step involves the reduction of HMMF to HDMF, catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO)[9].
References
- 1. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coffee furanone - Wikipedia [en.wikipedia.org]
- 3. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. Localisation and surface quantification of secondary metabolites in the red algae Delisea pulchra - ProQuest [proquest.com]
- 7. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace Amounts of Furan-2-Carboxylic Acids Determine the Quality of Solid Agar Plates for Bacterial Culture | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Furanol: Properties, Synthesis, and Biological Significance
Introduction
2-Furanol, also known as furan-2-ol, is a heterocyclic organic compound with the molecular formula C4H4O2. It exists in a tautomeric equilibrium with its more stable lactone isomer, 2(5H)-furanone (also known as γ-crotonolactone). This dynamic relationship and the reactivity of the furanone ring system have positioned this compound and its derivatives as significant molecules in chemical synthesis and as possessing diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis methodologies, and its emerging roles in microbiology and drug development, tailored for researchers, scientists, and drug development professionals.
Core Concepts: CAS Number and Molecular Formula
The primary identifiers for this compound are crucial for database searches and regulatory purposes. It is important to distinguish the parent compound from its various substituted derivatives.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 22125-63-9[1][2] | C4H4O2[1] |
| 2(5H)-Furanone | 497-23-4 | C4H4O2 |
It is important to note that the name "this compound" is often used interchangeably with its more stable tautomer, 2(5H)-furanone, in the chemical literature. Additionally, a variety of derivatives exist, each with a unique CAS number and molecular formula, such as:
| Derivative Name | CAS Number | Molecular Formula |
| This compound, tetrahydro-2-methyl- | 7326-46-7 | C5H10O2 |
| This compound, tetrahydro-, 2-acetate | 1608-67-9 | C6H10O3[3] |
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key computed properties available from public databases.
| Property | Value |
| Molecular Weight | 84.07 g/mol [4] |
| Exact Mass | 84.021129 g/mol [4] |
| XLogP3 | 0.4[4] |
| Hydrogen Bond Donor Count | 1[4] |
| Hydrogen Bond Acceptor Count | 2[4] |
| Rotatable Bond Count | 0[4] |
| Topological Polar Surface Area | 29.5 Ų[4] |
| Heavy Atom Count | 6[4] |
| Formal Charge | 0[4] |
| Complexity | 72.5[4] |
Tautomerism of this compound
This compound exists in a tautomeric equilibrium with 2(5H)-furanone. The furanone form is thermodynamically more stable. This equilibrium is a key feature of its chemistry, influencing its reactivity and biological interactions. The interconversion can be catalyzed by acid or base.
Caption: Tautomeric equilibrium between this compound and 2(5H)-Furanone.
Experimental Protocols
Synthesis of 2-Furanones
A general and widely applicable method for the synthesis of furan-2(5H)-ones involves the oxidation of furfural (B47365).
Protocol: Oxidation of Furfural to 2(5H)-Furanone [5]
-
Reaction Setup: In a well-ventilated fume hood, prepare a solution of furfural in a suitable solvent.
-
Oxidation: Introduce an oxidizing agent to the solution. The choice of oxidant and reaction conditions (temperature, catalyst) is critical and can be optimized for yield and purity.
-
Work-up: Following the completion of the reaction (monitored by techniques such as TLC or GC-MS), the reaction mixture is subjected to a work-up procedure to isolate the crude product. This may involve extraction, washing, and drying of the organic phase.
-
Purification: The crude 2(5H)-furanone is then purified, typically by distillation or column chromatography, to yield the final product of desired purity.
Biological Activity Assay: Quorum Sensing Inhibition
The ability of 2(5H)-furanone and its derivatives to interfere with bacterial quorum sensing (QS) can be assessed using reporter strains.
Protocol: Violacein (B1683560) Inhibition Assay for Quorum Sensing [3]
-
Bacterial Strains: A common reporter strain is Chromobacterium violaceum (e.g., CV026), which produces the purple pigment violacein in response to N-acyl-homoserine lactone (AHL) signaling molecules.
-
Culture Preparation: Grow the reporter strain overnight in a suitable liquid medium (e.g., Luria-Bertani broth).
-
Assay Setup: In a 96-well microtiter plate, add fresh growth medium, the AHL signal molecule (e.g., C6-HSL), and varying concentrations of the 2(5H)-furanone test compound.
-
Inoculation and Incubation: Inoculate each well with the overnight culture of the reporter strain. Incubate the plate at an appropriate temperature (e.g., 30°C) with shaking for a specified period (e.g., 18-24 hours).
-
Quantification: Measure the inhibition of violacein production. This can be done qualitatively by visual inspection or quantitatively by lysing the cells, extracting the violacein pigment, and measuring its absorbance at a specific wavelength (e.g., 585 nm).
Applications in Drug Development and Research
The furanone scaffold is of significant interest to medicinal chemists due to its presence in a wide array of biologically active natural products and its utility as a versatile synthetic intermediate.
Antimicrobial and Anti-Biofilm Activity
2(5H)-Furanones, particularly halogenated derivatives, have demonstrated potent inhibition of quorum sensing in various pathogenic bacteria.[6] Quorum sensing is a cell-to-cell communication mechanism that regulates virulence and biofilm formation. By interfering with these signaling pathways, furanones can act as anti-virulence agents, potentially mitigating the development of antibiotic resistance.
Anti-inflammatory and Anticancer Potential
Derivatives of 2-furanone have been synthesized and evaluated for their anti-inflammatory and anticancer activities.[7][8] These compounds have shown the ability to inhibit key inflammatory enzymes and exhibit cytotoxicity against various cancer cell lines. The furanone ring often serves as a crucial pharmacophore for these activities.
Signaling Pathways
Recent research has implicated 2(5H)-furanones as signaling molecules in bacteria. In Lactobacillus helveticus, the release of specific 2(5H)-furanones in response to environmental stress has been linked to the induction of autolysis.
Caption: Proposed signaling pathway for 2(5H)-furanone-induced autolysis in L. helveticus.
This proposed pathway highlights the role of 2(5H)-furanones as extracellular signals that can trigger a physiological response in a bacterial population.[4][9][10] The release of these molecules under stress conditions leads to the production of autolysins in neighboring cells, ultimately resulting in cell lysis. This mechanism is thought to play a role in cheese ripening processes where L. helveticus is used as a starter culture.
Conclusion
This compound, through its tautomeric equilibrium with 2(5H)-furanone, represents a versatile and biologically significant class of heterocyclic compounds. Its straightforward synthesis and the diverse reactivity of the furanone ring make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. The discovery of its role as a signaling molecule in bacteria opens up new avenues for understanding and manipulating microbial physiology. Further research into the specific molecular targets and mechanisms of action of this compound and its derivatives will undoubtedly continue to fuel innovation in drug discovery and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Furanone [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Two 2[5H]-Furanones as Possible Signaling Molecules in Lactobacillus helveticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Furanone - Wikipedia [en.wikipedia.org]
- 6. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two 2[5H]-furanones as possible signaling molecules in Lactobacillus helveticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Biological activities of substituted furanols
An In-depth Technical Guide to the Biological Activities of Substituted Furanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the diverse biological activities of substituted furanols, a class of heterocyclic compounds demonstrating significant potential in various therapeutic areas. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Furanols, and their derivatives such as furanones and butenolides, are five-membered heterocyclic organic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4] The versatility of the furan (B31954) scaffold allows for a variety of substitutions, leading to a diverse range of pharmacological properties including antimicrobial, anti-inflammatory, and antitumor effects.[2][4][5] This guide will delve into the key biological activities of substituted furanols, presenting quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Antimicrobial and Quorum Sensing Inhibition Activities
Substituted furanols, particularly halogenated furanones, have demonstrated potent antimicrobial and antibiofilm activities.[6] These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6][7][8] A significant mechanism underlying their antimicrobial efficacy is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[6][9][10][11][12]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values for selected furanone derivatives against various bacterial strains.
| Compound | Target Organism | Strain | MIC (µg/mL) | Reference |
| Furanone Derivative F105 | Staphylococcus aureus | ATCC 29213 (MSSA) | 10 | [7] |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 20 | [7] | |
| Staphylococcus aureus, S. epidermidis, B. cereus, B. subtilis, M. luteus | 8-16 | [8] | ||
| Furanone Derivative F131 | Staphylococcus aureus | ATCC 29213 (MSSA) | 8-16 | [7] |
| Staphylococcus aureus and C. albicans biofilms | 8-16 | [13] | ||
| Furan-1,3,4-oxadiazole derivative 2l | Staphylococcus aureus | 15 | [14] | |
| Escherichia coli | 15 | [14] | ||
| Mycobacterium tuberculosis H37Rv | 3.13 | [14] |
Quorum Sensing Inhibition
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compound is serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway: Quorum Sensing Inhibition by Furanones
Caption: Competitive inhibition of AHL binding to its receptor by furanones.
Anti-inflammatory Activity
Furan derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including antioxidant activity and the inhibition of key inflammatory enzymes.[9][16][17]
Mechanisms of Anti-inflammatory Action
-
Antioxidant Activity: Furanones are potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation.[9] Certain furan derivatives also exhibit free radical scavenging activity.[18]
-
Enzyme Inhibition: Substituted furanones have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of inflammation.[19]
-
Gene Regulation: Some furan compounds can downregulate the expression of pro-inflammatory genes.[9]
-
Signaling Pathway Modulation: Furan derivatives can exert their anti-inflammatory effects by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[17]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for one week.
-
Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: MAPK Pathway Modulation
Caption: Inhibition of the p38 MAPK signaling cascade by substituted furanols.
Antitumor Activity
A variety of substituted furanols, including butenolides and their derivatives, have demonstrated significant antitumor activity against a range of human cancer cell lines.[20][21][22]
Quantitative Antitumor Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for selected furanol derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Butenolide-dithiocarbamate I-14 | Various human cancer cell lines | < 30 | [20][22] |
| γ-(triazolyl ethylidene)butenolide 25 | MCF-7 (Breast cancer) | 11.3 | [23] |
| Butenolide 4 | PANC-1 (Pancreatic cancer) | Not specified, but induces G2/M and S phase arrest | [21] |
| Butenolide 6 | PANC-1 (Pancreatic cancer) | Not specified, but induces S phase arrest | [21] |
| Cochinolide | MCF-7 (Breast cancer) | 12.8 | [22] |
Mechanisms of Antitumor Action
-
Cell Cycle Arrest: Certain butenolide derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the S and/or G2/M phases.[21]
-
Induction of Apoptosis: Some furanol compounds trigger programmed cell death (apoptosis) in cancer cells, characterized by morphological changes such as cell shrinkage and apoptotic body formation.[21]
-
ROS Generation: The anticancer activity of some γ-(triazolyl ethylidene)butenolides is attributed to the generation of reactive oxygen species (ROS), which leads to the activation of p38 and subsequent apoptosis.[23]
-
Interaction with Nucleophilic Sites: Some butenolide derivatives exert their anticancer effects by interacting with nucleophilic sites within the cell.[24]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Logical Relationship: Furanol-Induced Apoptosis
Caption: Mechanisms of furanol-induced anticancer activity.
Conclusion and Future Directions
Substituted furanols represent a promising class of compounds with a broad range of biological activities. The data and methodologies presented in this guide highlight their potential as antimicrobial, anti-inflammatory, and antitumor agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action for these compounds to facilitate the design of more potent and selective derivatives. Further in vivo studies are also necessary to validate their therapeutic potential and assess their safety profiles for clinical applications. The versatility of the furan scaffold continues to offer exciting opportunities for the development of novel therapeutics.
References
- 1. ijabbr.com [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]
- 16. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules | MDPI [mdpi.com]
- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and in vitro antitumor activity of new butenolide-containing dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Butenolides from a marine-derived fungus Aspergillus terreus with antitumor activities against pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and anticancer activity of γ-(triazolyl ethylidene)butenolides and polyfunctional pyrrolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. WO1999052888A1 - Butenolide derivatives as anti-cancer agents - Google Patents [patents.google.com]
Keto-Enol Tautomerism in Hydroxyfurans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyfurans are a class of heterocyclic compounds characterized by a furan (B31954) ring bearing a hydroxyl group. This structural motif gives rise to a fascinating and crucial chemical phenomenon: keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, and in the case of hydroxyfurans, this equilibrium exists between a β-hydroxy-α,β-unsaturated carbonyl system (the enol form) and a β-dicarbonyl system (the keto form). The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity, pH, and temperature, as well as the nature of substituents on the furan ring.
The ability of hydroxyfurans to exist in different tautomeric forms has profound implications for their chemical reactivity, physical properties, and biological activity. For researchers in drug development, a thorough understanding of the tautomeric behavior of hydroxyfuran-containing molecules is paramount. The specific tautomer present can dictate the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, thereby influencing its interaction with biological targets such as enzymes and receptors. This guide provides a comprehensive technical overview of keto-enol tautomerism in hydroxyfurans, including quantitative data, detailed experimental protocols, and the implications for drug design and development.
Quantitative Analysis of Tautomeric Equilibria
The position of the keto-enol equilibrium is a critical parameter in characterizing hydroxyfurans. It is quantitatively described by the equilibrium constant (Keq), which is the ratio of the enol tautomer to the keto tautomer at equilibrium. The thermodynamic parameters of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide further insight into the spontaneity and energetic drivers of the tautomerization process.
pH-Dependent Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol)
4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol, is a well-studied hydroxyfuran that exhibits significant pH-dependent tautomerism. This tautomerism is directly linked to its rate of racemization. The stability of the tautomers and the rate of their interconversion are minimized in a slightly acidic environment.
| pH | Tautomerism and Racemization Rate | Quantitative Observation |
| < 2 | Catalyzed | Increased rate of interconversion and racemization.[1] |
| 4 - 5 | Lowest | The molecule is most stable in this pH range, with minimal tautomerization.[1] |
| > 7 | Catalyzed | Significant increase in the rate of tautomerism and racemization.[1] |
| 7.2 | Approximately 50% proton exchange at C2 with deuteron (B1233211) in 1 hour | This indicates a rapid equilibrium at physiological pH.[1] |
Table 1: Influence of pH on the tautomerism and racemization of 4-hydroxy-2,5-dimethyl-3(2H)-furanone.
Solvent Effects on Tautomeric Equilibrium
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form of hydroxyfurans. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. While comprehensive quantitative data for a wide range of hydroxyfurans across various solvents is dispersed in the literature, the general trend observed for β-dicarbonyl compounds provides a useful framework.
| Solvent Polarity | Predominant Tautomer (General Trend) | Rationale |
| Non-polar | Enol | In non-polar solvents, the enol form is often stabilized by the formation of an intramolecular hydrogen bond, which is a favorable low-energy conformation. |
| Polar Aprotic | Keto | Polar aprotic solvents can disrupt the intramolecular hydrogen bond of the enol form and stabilize the typically more polar keto form. |
| Polar Protic | Keto | Polar protic solvents can form intermolecular hydrogen bonds with both the keto and enol forms, but often stabilize the keto form to a greater extent due to its generally larger dipole moment. |
Table 2: General influence of solvent polarity on the keto-enol equilibrium of β-dicarbonyl systems, applicable to hydroxyfurans.
Experimental Protocols for Tautomer Analysis
A variety of analytical techniques are employed to study the keto-enol tautomerism of hydroxyfurans. Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and computational modeling are the most powerful tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the qualitative and quantitative analysis of tautomeric mixtures in solution. The interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Detailed Protocol for ¹H and ¹³C NMR Analysis of Hydroxyfuran Tautomers:
-
Sample Preparation:
-
Dissolve 5-10 mg of the hydroxyfuran sample in 0.5-0.7 mL of a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O with appropriate buffer). The choice of solvent is critical as it will influence the tautomeric equilibrium.
-
For quantitative analysis, add a known amount of an internal standard that does not interfere with the signals of the tautomers.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Shim the magnet to obtain optimal field homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
For quantitative measurements, ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the protons of interest) to allow for full relaxation of the nuclei between pulses, which is crucial for accurate integration.
-
Integrate the signals corresponding to unique protons of the keto and enol forms. For example, the vinylic proton of the enol and the α-protons of the keto form often have distinct chemical shifts.
-
The ratio of the integrals, normalized for the number of protons each signal represents, gives the molar ratio of the tautomers.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide sharp singlets for each carbon atom.
-
The chemical shifts of the carbonyl carbons and the carbons of the C=C double bond are particularly diagnostic for distinguishing between the keto and enol forms.
-
-
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within each tautomer.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning the carbon skeleton of each tautomer.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying conjugated systems. The keto and enol forms of hydroxyfurans have different chromophores and thus exhibit distinct absorption maxima (λmax).
Detailed Protocol for UV-Vis Analysis of Hydroxyfuran Tautomers:
-
Sample Preparation:
-
Prepare a dilute solution of the hydroxyfuran in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or buffered aqueous solutions). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0 absorbance units.
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the blank solution in both the sample and reference cuvettes.
-
-
Spectrum Acquisition:
-
Place the sample solution in the sample cuvette and the blank in the reference cuvette.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the λmax for each tautomer. The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form.
-
-
Data Analysis:
-
The relative intensities of the absorption bands corresponding to the keto and enol forms can be used to estimate the tautomeric ratio. However, this requires knowledge of the molar absorptivity (ε) of each tautomer, which may need to be determined independently or estimated from model compounds.
-
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.
Typical Protocol for DFT Calculations of Hydroxyfuran Tautomers:
-
Structure Building:
-
Construct the 3D structures of both the keto and enol tautomers using a molecular modeling software.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This will find the lowest energy conformation for each tautomer.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).
-
The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Energy Calculation:
-
The relative energies of the tautomers can be calculated from the difference in their total electronic energies or, more accurately, their Gibbs free energies.
-
Solvation effects can be included using a continuum solvation model (e.g., PCM, SMD) to better represent the situation in solution.
-
-
Spectral Prediction:
-
NMR chemical shifts and UV-Vis absorption spectra can be calculated to aid in the assignment of experimental data.
-
Visualization of Tautomerism and its Implications
Keto-Enol Tautomerism of a Generic Hydroxyfuran
References
The Pivotal Role of 2-Furanol as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furanol, also known as 2-hydroxyfuran, is a heterocyclic organic compound that holds significant importance as a versatile chemical intermediate. Its structure, characterized by a five-membered furan (B31954) ring bearing a hydroxyl group at the 2-position, allows it to exist in a tautomeric equilibrium with 2(5H)-furanone. This dynamic relationship, coupled with the inherent reactivity of the furan moiety, makes this compound a valuable precursor in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and flavor compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a particular focus on its applications as a strategic building block in organic synthesis and drug development.
Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₂ | [1][2] |
| Molecular Weight | 84.07 g/mol | [1][2] |
| CAS Number | 22125-63-9 | [1][2] |
| Boiling Point | 166.5 ± 8.0 °C at 760 mmHg (Predicted for tetrahydro-5-methyl derivative) | [3] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted for tetrahydro-5-methyl derivative) | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Data not explicitly available in search results. | |
| ¹³C NMR | Data not explicitly available in search results. | |
| IR Spectroscopy | Data not explicitly available in search results. | |
| Mass Spectrometry | Data available for tetrahydro-2-methyl- derivative. | [4] |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes, each with its own advantages and limitations. A prominent method involves the ipso-hydroxylation of furan-2-boronic acid derivatives.
Synthesis via Ipso-hydroxylation of Arylboronic Acids
A high-yielding and chemoselective method for the synthesis of this compound involves the zinc oxide nanoparticle-catalyzed ipso-hydroxylation of a corresponding arylboronic acid in the presence of hydrogen peroxide.[1]
Experimental Protocol:
-
Materials: Arylboronic acid (1 mmol), 30% aqueous hydrogen peroxide (0.2 mL), ZnO nanocatalyst (5 mol%), water (2 mL), diethyl ether, brine, anhydrous sodium sulfate.[1]
-
Procedure:
-
In a 50 mL round-bottomed flask, a mixture of the arylboronic acid, hydrogen peroxide, and ZnO nanocatalyst in water is stirred at room temperature under aerobic conditions.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL).[1]
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure using a rotary evaporator.[1]
-
The crude product is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate, 9:1) to afford the desired this compound.[1]
-
-
Yield: 92%.[1]
-
Characterization: The product is identified by ¹H NMR and ¹³C NMR spectroscopy.[1]
Reactivity and Role as a Chemical Intermediate
The chemical utility of this compound is largely defined by its tautomeric equilibrium with 2(5H)-furanone (a butenolide) and the reactivity of both forms. This equilibrium is a critical consideration in its application as a synthetic intermediate.
Tautomerism of this compound
This compound exists in a dynamic equilibrium with its more stable tautomer, 2(5H)-furanone. This keto-enol-like tautomerism is fundamental to its reactivity, allowing it to react as either the aromatic hydroxy-furan or the unsaturated lactone. The equilibrium can be influenced by solvent, pH, and temperature.
Reactions as a Nucleophile and Electrophile
The hydroxyl group of this compound allows it to act as a nucleophile in reactions such as esterification and etherification. Conversely, the electron-rich furan ring can undergo electrophilic aromatic substitution. In its 2(5H)-furanone form, the molecule possesses an electrophilic center at the carbonyl carbon and is susceptible to conjugate addition at the β-carbon of the α,β-unsaturated lactone system.
Applications in Drug Development and Synthesis
The furanone core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.
Precursor to Biologically Active Furanone Derivatives
2-Furanone derivatives have been extensively studied for their anti-inflammatory, anticancer, and antimicrobial properties.[5][6] The synthesis of these derivatives often involves the modification of the furanone ring, which can be conceptually derived from this compound. For instance, 2-furanones can be converted to other biologically active heterocyclic compounds like pyrrolones and pyridazinones.[6]
Role in the Synthesis of Antiviral and Antibacterial Compounds
2-Furyl methanol, a reduction product of a this compound tautomer's precursor (furfural), serves as an important intermediate in the synthesis of various antiviral, antibacterial, and antifungal compounds.[7] This highlights the potential of the this compound scaffold as a starting point for the synthesis of a diverse range of therapeutic agents.
While direct, detailed examples of blockbuster drugs synthesized from this compound as a key intermediate are not prevalent in the readily available literature, the frequent appearance of the furanone moiety in bioactive molecules underscores the importance of understanding the chemistry of its 2-hydroxyfuran tautomer.
Conclusion
This compound, through its tautomeric relationship with 2(5H)-furanone, represents a versatile and valuable intermediate in organic synthesis. Its ability to act as both a nucleophile and an electrophile, combined with the biological significance of the furanone scaffold, makes it a compound of considerable interest to researchers in drug discovery and development. While detailed spectroscopic and a wider range of synthetic protocols for this compound itself would further enhance its utility, the existing knowledge of its chemistry provides a solid foundation for its application in the synthesis of novel and complex molecular architectures with potential therapeutic applications. Further exploration into the reactivity of this compound and its direct incorporation into drug synthesis pipelines is a promising area for future research.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C4H4O2 | CID 179383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound, tetrahydro-2-methyl- [webbook.nist.gov]
- 5. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Furanol from Furfural: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-furanol and its tautomeric forms from furfural (B47365), a renewable biomass-derived feedstock, is a significant area of research in green chemistry and sustainable synthesis. This compound, which exists in equilibrium with its more stable keto tautomer, 2(3H)-furanone, and its isomer 2(5H)-furanone, serves as a valuable building block for the synthesis of various pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for the synthesis of furanone derivatives from furfural, with a focus on the formation of 2(5H)-furanone, the most readily accessible isomer, and discusses its relationship to the desired this compound.
The direct synthesis of this compound from furfural is challenging due to the thermodynamic stability of its isomer, 2(5H)-furanone. The most prevalent and well-documented synthetic route involves the oxidation of furfural, which primarily yields 2(5H)-furanone through a Baeyer-Villiger-type oxidation mechanism.[1] This process involves the insertion of an oxygen atom into the furan (B31954) ring adjacent to the carbonyl group, leading to the formation of the lactone.[1]
Chemical Pathway and Isomerism
The conversion of furfural to furanone isomers and the subsequent tautomerism to this compound can be visualized as a multi-step conceptual pathway. The initial and most feasible step is the oxidation of furfural to the thermodynamically stable 2(5H)-furanone.[1] This isomer can potentially undergo isomerization to the less stable 2(3H)-furanone, which is the keto form of this compound.[2] The final step is the tautomerization of 2(3H)-furanone to its enol form, this compound. This isomerization is often catalyzed by acidic or basic conditions.[2]
Caption: Synthetic pathway from furfural to furanone isomers and this compound.
Comparative Data of Oxidation Protocols for 2(5H)-Furanone Synthesis
The following table summarizes quantitative data from various methods for the oxidation of furfural to 2(5H)-furanone, providing a clear comparison of their efficacy under different reaction conditions.
| Catalyst | Oxidizing Agent | Solvent(s) | Temperature (°C) | Time (h) | Furfural Conversion (%) | 2(5H)-Furanone Yield (%) | Reference |
| Trifluoroacetic acid (TFA) | 30% H₂O₂ | None | Room Temp | 1 | >95 | 52 (isolated) | [3] |
| Formic acid | H₂O₂ | 1,2-dichloroethane/water | 60 | 4 | ~100 | 60-62 | [4][5] |
| CuMoO₄ | Peroxymonosulfate (PMS) | Acetonitrile | 80 | 4 | 99 | 66 | [6] |
| H₅PV₂Mo₁₀O₄₀ / Cu(CF₃SO₃)₂ | O₂ (aerobic) | Acetic acid | 120 | 6 | ~100 | 7.5 (as 5-acetoxyl-2(5H)-furanone) | [7] |
| CuS nanosheets (electrocatalysis) | H₂O | Acetonitrile/water | Room Temp | 12 | 70.2 | 83.6 (as 5-hydroxy-2(5H)-furanone) | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments in the synthesis of 2(5H)-furanone from furfural are provided below.
Protocol 1: Oxidation using Trifluoroacetic Acid and Hydrogen Peroxide[3]
This protocol describes a metal-free oxidation of furfural to 2(5H)-furanone under mild, solvent-free conditions.
Materials:
-
Furfural (freshly distilled)
-
30% Hydrogen Peroxide (H₂O₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add furfural.
-
Add trifluoroacetic acid (TFA) to the flask.
-
Slowly add 30% hydrogen peroxide to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for 1 hour at room temperature.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 2(5H)-furanone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective oxidation of biomass-derived furfural to 2(5H)-furanone using trifluoroacetic acid as the catalyst and hydrogen peroxide as a green oxidant | springerprofessional.de [springerprofessional.de]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic aerobic oxidation of renewable furfural to maleic anhydride and furanone derivatives with their mechanistic studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
Green Synthesis Methods for 2-Furanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of 2-furanol derivatives, which exist in equilibrium with their more stable tautomeric form, 2(5H)-furanones (also known as butenolides). The furanone scaffold is a crucial pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail eco-friendly synthetic approaches such as one-pot syntheses, microwave-assisted and ultrasound-assisted methods, and biocatalytic transformations, emphasizing sustainability, efficiency, and reduced environmental impact.
Application Note 1: One-Pot Synthesis of Substituted 2(5H)-Furanones
One-pot reactions offer a significant advantage in green chemistry by minimizing solvent usage, reducing waste, and saving time and energy. This approach combines multiple reaction steps in a single vessel, avoiding the need for isolation and purification of intermediates. The synthesis of 3,4,5-substituted furan-2(5H)-ones can be efficiently achieved through a one-pot, three-component reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247).
Experimental Protocol: One-Pot Synthesis using a Green Catalyst
This protocol describes the synthesis of 3,4,5-substituted furan-2(5H)-ones using a nano-CdZr4(PO4)6 catalyst under microwave irradiation, which offers high yields and short reaction times.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Substituted aniline (B41778) (1 mmol)
-
Diethyl acetylenedicarboxylate (1 mmol)
-
Nano-CdZr4(PO4)6 catalyst (0.03 g)
-
Ethanol (B145695) (5 mL)
-
Ethyl acetate
-
n-Hexane
Equipment:
-
Microwave reactor
-
10 mL reaction vial with a small magnetic stir bar
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a 10 mL microwave vial, combine the aromatic aldehyde (1 mmol), substituted aniline (1 mmol), diethyl acetylenedicarboxylate (1 mmol), and nano-CdZr4(PO4)6 catalyst (0.03 g) in ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for the specified time (see Table 1).
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture to obtain the pure 3,4,5-substituted furan-2(5H)-one.
Quantitative Data for One-Pot Synthesis
| Entry | Aldehyde | Aniline | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 12 | 92 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 10 | 94 |
| 4 | Benzaldehyde | 4-Methylaniline | 12 | 93 |
| 5 | Benzaldehyde | 4-Chloroaniline | 15 | 90 |
Table 1: Synthesis of 3,4,5-substituted furan-2(5H)-ones using nano-CdZr4(PO4)6 under microwave irradiation.
Synthesis Workflow
Application Note 2: Ultrasound-Assisted Green Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative to conventional methods. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[1] This technique often leads to higher yields, shorter reaction times, and can be performed at ambient temperatures, reducing energy consumption.
Experimental Protocol: Ultrasound-Assisted Oxidative Cyclization
This protocol details the synthesis of 2-furan-2-yl-4H-chromen-4-ones from furan-substituted chalcones using ultrasound irradiation.[1]
Materials:
-
Furan-substituted chalcone (B49325) (0.01 mol)
-
Dimethyl sulfoxide (B87167) (DMSO) (20 mL)
-
Iodine (catalytic quantity)
-
Ice-cold water
-
Dilute sodium thiosulfate (B1220275) solution
-
Ethanol
Equipment:
-
Ultrasonic bath
-
Standard laboratory glassware for reaction and workup
-
TLC apparatus for reaction monitoring
Procedure:
-
Dissolve the furan-substituted chalcone (0.01 mol) in 20 mL of dimethyl sulfoxide in a flask.
-
Add a catalytic amount of iodine to the solution.
-
Place the flask in an ultrasonic bath and irradiate at 20-25 °C for the time specified in Table 2.[1]
-
Monitor the reaction's progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the separated solid and wash it with cold water, followed by a dilute sodium thiosulfate solution.[1]
-
Recrystallize the crude product from ethanol to obtain the pure 2-furan-2-yl-4H-chromen-4-one.[1]
Quantitative Data for Ultrasound-Assisted Synthesis
| Entry | Chalcone Substituent (R) | Time (min) | Yield (%) |
| 1 | H | 20 | 92 |
| 2 | 4-Cl | 25 | 90 |
| 3 | 4-OCH3 | 20 | 94 |
| 4 | 4-NO2 | 30 | 88 |
| 5 | 2-Cl | 25 | 89 |
Table 2: Ultrasound-assisted synthesis of 2-furan-2-yl-4H-chromen-4-one derivatives.[1]
Experimental Workflow Diagram
Application Note 3: Synthesis of 5-Hydroxy-2(5H)-furanone from Biomass-Derived Furfural (B47365)
The valorization of biomass into platform chemicals is a cornerstone of green chemistry. Furfural, readily obtainable from lignocellulosic biomass, is a versatile starting material for the synthesis of a variety of furan (B31954) derivatives. This section describes a highly efficient and green synthesis of 5-hydroxy-2(5H)-furanone from furfural.
Experimental Protocol: Oxidation of Furfural using a Heterogeneous Catalyst
This protocol details the synthesis of 5-hydroxy-2(5H)-furanone (5H5F) by the oxidation of furfural using a titanium silicalite-1 (TS-1) catalyst and hydrogen peroxide as a green oxidant at room temperature.[2][3]
Materials:
-
Furfural (10 mmol)
-
Acetonitrile (B52724) (20 mL)
-
30% Hydrogen peroxide (H₂O₂) (20 mmol)
-
TS-1 catalyst (200 mg)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and drying
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve furfural (10 mmol) in acetonitrile (20 mL).
-
Add the TS-1 catalyst (200 mg) to the solution.
-
Add 30% hydrogen peroxide (20 mmol) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 8 hours.
-
After the reaction is complete, filter off the catalyst.
-
Extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-hydroxy-2(5H)-furanone. A yield of up to 92% can be achieved with this method.[2][3]
Quantitative Data for Furfural Oxidation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Furfural Conversion (%) | 5H5F Yield (%) | Reference |
| TS-1 | Acetonitrile | Room Temp. | 8 | >95 | 92 | [2] |
| Ti-Beta | Acetonitrile | Room Temp. | 8 | - | 15 | |
| Nb-Beta | Acetonitrile | Room Temp. | 8 | - | 8 | [2] |
Table 3: Comparison of catalysts for the synthesis of 5-hydroxy-2(5H)-furanone from furfural.
Reaction Pathway Diagram
Application Note 4: Biocatalytic Synthesis of Furan-based Amino Acids
Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, offering high selectivity and mild reaction conditions, thereby minimizing byproducts and energy consumption. A one-pot, one-step enzymatic cascade can be employed for the synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) from 5-(hydroxymethyl)furfural (HMF), a derivative of fructose.[4]
Experimental Protocol: Four-Enzyme Cascade for AMFCA Synthesis
This protocol describes the cell-free enzymatic conversion of HMF to AMFCA.[4]
Materials:
-
5-(Hydroxymethyl)furfural (HMF)
-
Engineered HMF oxidase (HMFO) from Methylovorus sp.
-
Aldehyde dehydrogenase (ALDH) from Sphingobium sp.
-
Omega-transaminase (ω-TA) from Chromobacterium violaceum
-
Alanine dehydrogenase (AlaDH)
-
L-Alanine (amine donor)
-
NADP+ (cofactor)
-
Potassium phosphate (B84403) buffer
Equipment:
-
Bioreactor or temperature-controlled shaker
-
Spectrophotometer for monitoring reaction progress
-
Chromatography system for product purification
Procedure:
-
Prepare a reaction mixture in potassium phosphate buffer containing HMF, L-alanine, and NADP+.
-
Add the four enzymes (HMFO, ALDH, ω-TA, and AlaDH) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The reaction proceeds through a cascade where HMFO and ALDH oxidize HMF to 2,5-furandicarboxaldehyde, which is then aminated by ω-TA. AlaDH regenerates the L-alanine amine donor.[4]
-
Monitor the formation of AMFCA using a suitable analytical method like HPLC.
-
Upon completion, the product can be purified from the reaction mixture using chromatographic techniques. Titers in the range of 3.35–4.62 g/L have been reported for this process.[4]
Biocatalytic Cascade Pathway
References
Application Notes and Protocols for the Use of Furan Derivatives in Flavor and Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of flavor and fragrance compounds derived from furan (B31954) precursors. While 2-furanol is a reactive intermediate, its tautomeric instability makes direct industrial applications challenging. Therefore, this guide focuses on the synthesis of a prominent furan-based flavor ester, ethyl 2-furoate, from its stable and commercially available precursor, 2-furoic acid. The protocols and data presented are compiled from established scientific literature to ensure reliability and reproducibility in a research setting.
Introduction to Furan Derivatives in Flavors and Fragrances
Furan and its derivatives are a significant class of heterocyclic compounds that contribute to the aroma profiles of a wide variety of foods and beverages.[1] These compounds are often formed during thermal processing through Maillard reactions and caramelization.[2] The furan ring system is a versatile scaffold for a range of flavor and fragrance molecules, with sensory characteristics spanning fruity, sweet, nutty, and caramel (B1170704) notes.[3]
This compound (2-hydroxyfuran) is the enol tautomer of the more stable lactones, 2(3H)-furanone and 2(5H)-furanone. This tautomeric equilibrium is a key aspect of its chemistry. While direct synthetic routes starting from this compound are not widely documented in flavor and fragrance applications due to its reactivity, its derivatives and related furan compounds are extensively used.
Application Note 1: Synthesis of Ethyl 2-Furoate
Ethyl 2-furoate is a valuable flavor ingredient known for its warm, fruity-floral, and slightly pungent odor.[4] It is found naturally in some fruits and alcoholic beverages and is used to impart fruity and sweet notes in flavor compositions.[3][5] The most common and efficient method for its synthesis is the Fischer esterification of 2-furoic acid with ethanol (B145695), catalyzed by a strong acid.
Chemical Reaction:
Experimental Protocols
This protocol details a classic Fischer esterification using sulfuric acid as the catalyst.
Materials:
-
2-Furoic acid (C₅H₄O₃)
-
Absolute ethanol (C₂H₅OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-furoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude ethyl 2-furoate.
-
Purify the crude product by vacuum distillation to yield pure ethyl 2-furoate.[3]
This protocol utilizes a heterogeneous solid acid catalyst, offering easier separation and catalyst recycling.[3]
Materials:
-
2-Furoic acid
-
Ethanol
-
Solid acid catalyst (e.g., SO₄²⁻/TiO₂)
-
Glass tube reactor
-
Heating block with magnetic stirring
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a glass tube reactor, combine 1 mmol of 2-furoic acid, 2 mmol of ethanol, and 50 mg of the dried solid acid catalyst.
-
Place the tube in a heating block on a magnetic stirrer and stir the mixture at a specified temperature (e.g., 60 °C) for 6-7 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the reaction mixture with acetone and filter to separate the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography or distillation if necessary.
Data Presentation
Table 1: Physicochemical and Sensory Properties of Ethyl 2-Furoate
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O₃ | [5] |
| Molar Mass | 140.14 g/mol | [6] |
| Appearance | Colorless to light yellow liquid/solid | [4][6] |
| Boiling Point | 196 °C | |
| Melting Point | 32-37 °C | |
| Density | 1.117 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in alcohol and oils | [4] |
| Odor Profile | Warm, fruity-floral, slightly pungent | [4] |
| Flavor Profile | Sweet, fruity | [5] |
Table 2: Summary of Synthesis Data for Ethyl 2-Furoate
| Catalyst | Alcohol/Acid Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| H₂SO₄ | Excess Ethanol | Reflux | 2-4 | Typically high | [7] |
| SO₄²⁻/TiO₂ | 2:1 | 60 | 6-7 | Not specified | [3] |
Note: Yields are highly dependent on specific reaction conditions and scale.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of ethyl 2-furoate.
Caption: Relationship between key furan derivatives in flavor synthesis.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Ethyl 2-furoate | 614-99-3 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Furanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral 2-furanol derivatives and their tautomeric forms, such as butenolides and furanones, are pivotal structural motifs found in a plethora of natural products and pharmaceuticals. Their synthesis in an enantiomerically pure form is of paramount importance for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these valuable compounds, focusing on modern catalytic methods. The protocols are supplemented with quantitative data and mechanistic diagrams to facilitate their application in a research and development setting.
Copper-Catalyzed Asymmetric Synthesis of γ-Butenolides
Copper catalysis offers a versatile and efficient approach for the enantioselective synthesis of γ-butenolides. The following protocol is based on a radical diversification of allenoic acids.
Experimental Protocol: Synthesis of Chiral Sulfonyl γ-Butenolides
This protocol details the copper-catalyzed asymmetric radical lactonization of 2,3-allenoic acids with aryldiazonium tetrafluoroborates.
Materials:
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Chiral PyBim Ligand (L8 is often cited as effective)
-
Dichloromethane (DCM)
-
Aryldiazonium tetrafluoroborate (B81430)
-
Sodium metabisulfite (B1197395) (Na₂S₂O₅)
-
2,3-Allenoic acid
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add Cu(OAc)₂ (0.004 mmol, 2 mol%) and the chiral ligand (e.g., L8, 0.0048 mmol, 2.4 mol%).
-
Add DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Evaporate the solvent under reduced pressure.
-
Sequentially add aryldiazonium tetrafluoroborate (0.3 mmol, 1.5 equiv), Na₂S₂O₅ (0.3 mmol, 1.5 equiv), 2,3-allenoic acid (0.2 mmol, 1.0 equiv), and 1,4-dioxane (to achieve a 0.1 M concentration).
-
Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
Upon completion, purify the product by flash column chromatography.
Quantitative Data
The following table summarizes the yield and enantiomeric ratio (er) for the synthesis of various chiral sulfonyl γ-butenolides using the above protocol.[1][2][3]
| Entry | Aryldiazonium Salt (Ar) | 2,3-Allenoic Acid (R) | Yield (%) | er |
| 1 | Phenyl | H | 72 | 93.5:6.5 |
| 2 | 4-Methylphenyl | H | 79 | 93:7 |
| 3 | 4-Methoxyphenyl | H | 65 | 92.5:7.5 |
| 4 | 4-Chlorophenyl | H | 70 | 94:6 |
| 5 | 4-Bromophenyl | H | 68 | 95:5 |
| 6 | Phenyl | Methyl | 62 | 91:9 |
Experimental Workflow
N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Annulations
NHC catalysis provides a powerful tool for the asymmetric synthesis of complex heterocyclic structures, including furanone derivatives. The following protocol describes an NHC-catalyzed annulation of enals and α-diketones to construct cyclopentenones, which can be considered derivatives of furanols.
Experimental Protocol: Asymmetric Synthesis of Cyclopentenones
Materials:
-
NHC precatalyst
-
Potassium carbonate (K₂CO₃)
-
α-Diketone
-
Enal
-
Tetrahydrofuran (THF)
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
Under an argon atmosphere, add the α-diketone (1.2 mmol) to a stirred solution of the enal (1 mmol), K₂CO₃ (27.6 mg, 0.2 mmol), and the NHC precatalyst (0.2 mmol) in THF (5.0 mL).
-
Stir the reaction system at room temperature for 6 hours.
-
Filter the mixture through a pad of Celite.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by flash chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v) as the eluent.
Quantitative Data
The following table summarizes the yield and enantiomeric excess (ee) for the NHC-catalyzed synthesis of various cyclopentenones.
| Entry | Enal (R¹) | α-Diketone (R²) | Yield (%) | ee (%) |
| 1 | trans-Cinnamaldehyde | Benzil | 85 | 95 |
| 2 | trans-4-Chlorocinnamaldehyde | Benzil | 88 | 97 |
| 3 | trans-4-Methylcinnamaldehyde | Benzil | 82 | 94 |
| 4 | trans-2-Hexenal | Benzil | 75 | 92 |
| 5 | trans-Cinnamaldehyde | 2,3-Butanedione | 78 | 90 |
Proposed Catalytic Cycle
The reaction is believed to proceed through the formation of a Breslow intermediate from the NHC and the enal, followed by a cascade of reactions.
Cinchona Alkaloid-Catalyzed Asymmetric Synthesis
Cinchona alkaloids and their derivatives are powerful organocatalysts for a wide range of asymmetric transformations, including the synthesis of chiral butenolides.
Experimental Protocol: Asymmetric Michael Addition to Nitroolefins
This protocol describes the asymmetric Michael addition of a β-ketoester to a nitroolefin, a key step that can lead to precursors of chiral furanols.
Materials:
-
Cinchona alkaloid-derived catalyst (e.g., squaramide or thiourea (B124793) derivative)
-
Methyl 2-oxocyclopentanecarboxylate
-
trans-β-Nitrostyrene
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 equiv) in CH₂Cl₂ at room temperature, add the cinchona alkaloid-derived catalyst (1-10 mol%).
-
Add methyl 2-oxocyclopentanecarboxylate (1.2 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Purify the product directly by flash column chromatography.
Quantitative Data
The following table presents the yield and enantioselectivity for the cinchona alkaloid-catalyzed Michael addition.[4]
| Entry | Catalyst | Yield (%) | ee (%) |
| 1 | Quinine-derived thiourea | 96 | 99 |
| 2 | Quinidine-derived thiourea | 95 | 98 (opposite enantiomer) |
| 3 | Quinine-derived squaramide | 94 | 97 |
| 4 | Quinidine-derived squaramide | 92 | 96 (opposite enantiomer) |
Stereochemical Model
The stereochemical outcome is rationalized by a bifunctional activation model where the catalyst interacts with both the nucleophile and the electrophile.
Chiral Phosphoric Acid (CPA)-Catalyzed Asymmetric Synthesis
Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including the synthesis of chiral heterocycles.
Experimental Protocol: Asymmetric Synthesis of Furo[2,3-b]pyrrole Derivatives
This protocol describes a multicomponent reaction catalyzed by a dual system of a gold complex and a chiral phosphoric acid.
Materials:
-
Gold(I) complex (e.g., IPrAuCl/AgOTf)
-
Chiral phosphoric acid (CPA) (e.g., BINOL-derived)
-
3-Butynamine derivative
-
Glyoxylic acid
-
Aniline (B41778) derivative
-
Solvent (e.g., Toluene)
Procedure:
-
In a reaction vial, combine the gold(I) complex and the chiral phosphoric acid (5 mol% each).
-
Add the 3-butynamine derivative (1.0 equiv), glyoxylic acid (1.1 equiv), and the aniline derivative (1.1 equiv).
-
Add the solvent and stir the reaction mixture at the specified temperature until completion.
-
Purify the product by column chromatography.
Quantitative Data
The following table shows the results for the synthesis of various furo[2,3-b]pyrrole derivatives.[5]
| Entry | 3-Butynamine (R¹) | Aniline (R²) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | 4-Nitroaniline | 95 | >20:1 | 98 |
| 2 | 4-Methylphenyl | 4-Nitroaniline | 92 | >20:1 | 97 |
| 3 | 4-Methoxyphenyl | 4-Nitroaniline | 88 | 19:1 | 96 |
| 4 | Phenyl | 4-Chloroaniline | 90 | >20:1 | 95 |
| 5 | Phenyl | Aniline | 85 | 15:1 | 90 |
Proposed Dual Catalytic Cycle
The reaction involves a gold-catalyzed cyclization and a CPA-catalyzed asymmetric addition.
References
- 1. Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent and multicatalytic asymmetric synthesis of furo[2,3-b]pyrrole derivatives: further insights into the mode of action of chiral phosphoric acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Furanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furanol and its derivatives are important heterocyclic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The furan (B31954) nucleus is a common scaffold in compounds exhibiting a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties. Effective purification of these compounds after synthesis is crucial for their subsequent use in research and drug development. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely used and effective technique for separating compounds based on their differential adsorption to a stationary phase.
Purification Strategy Overview
The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, byproducts, and residual catalysts. A general workflow includes preliminary analysis by Thin Layer Chromatography (TLC) to determine the optimal solvent system, followed by preparative column chromatography for bulk separation, and finally, characterization of the purified product.
Caption: General workflow for the purification and analysis of this compound.
Experimental Protocols
Materials and Reagents
-
Crude this compound mixture
-
Silica (B1680970) gel (100-200 mesh) for column chromatography
-
TLC plates (silica gel 60 F254)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deuterated solvent for NMR (e.g., CDCl3)
-
Glass column for chromatography
-
Erlenmeyer flasks and beakers
-
Test tubes for fraction collection
-
Capillary tubes for TLC spotting
-
UV lamp for TLC visualization
-
Rotary evaporator
Thin Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is essential to determine the optimal mobile phase (solvent system) using TLC. The ideal solvent system should provide good separation between this compound and any impurities, with the target compound having an Rf value of approximately 0.2-0.4.[1]
Protocol:
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). Add a small amount of the solvent mixture to each chamber, cover, and allow the atmosphere to saturate.
-
Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
The solvent system that provides the best separation with the target compound at an Rf of ~0.35 is chosen for the column chromatography.[2] For this compound, a common starting point is a hexane/ethyl acetate mixture of 9:1.[3]
Preparative Column Chromatography
This protocol outlines the purification of this compound using a silica gel column.
Protocol:
-
Column Packing:
-
Secure a glass column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate, 9:1).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then add a layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the mobile phase.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock. Maintain a steady flow rate.
-
Collect the eluent in sequentially numbered test tubes (fractions).
-
Monitor the separation by spotting small aliquots of each fraction on a TLC plate and developing it in the same mobile phase.
-
-
Combining Fractions and Solvent Removal:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Characterization of Purified this compound
The identity and purity of the final product should be confirmed using analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the purified this compound.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the volatile this compound.
Quantitative Data
While specific yield and purity data for the column chromatography of this compound are not extensively published, the following table provides representative data for the analysis and purification of related furanic compounds, which can serve as a benchmark.
| Parameter | 5-hydroxymethyl-2-furaldehyde (5HMF) | 2-furaldehyde (2FAL) | 2-acetylfuran (2ACF) | Reference |
| Analytical Method | HPLC | HPLC | HPLC | [4] |
| Linearity (R²) | >0.999 | >0.999 | >0.999 | [4] |
| LOD (µg/L) | 1.8 | 1.4 | 1.4 | [4] |
| LOQ (µg/L) | 6.0 | 4.6 | 4.6 | [4] |
| Recovery (%) | 80-120 | 80-120 | 80-120 | [4] |
Note: The above data is for the quantitative analysis of furanic compounds in transformer oil by HPLC and is provided for illustrative purposes.
For preparative column chromatography, the yield and purity are highly dependent on the initial purity of the crude mixture, the loading amount, and the separation efficiency of the chosen chromatographic conditions. A successful purification should significantly increase the purity of the final product.
Biological Activity and Signaling Pathways of Furan Derivatives
Furan-containing compounds are known to interact with various biological targets and modulate key signaling pathways, making them attractive for drug development.
Caption: Signaling pathways modulated by furan derivatives.
Furan natural derivatives have been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways.[5] Their anti-inflammatory action is also attributed to the inhibition of cyclooxygenase (COX) enzymes.[6] These interactions underscore the therapeutic potential of furan-based compounds.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Streaking on TLC plate | Sample is too concentrated or insoluble in the mobile phase. | Dilute the sample. Ensure the spotting solvent is appropriate. |
| Low recovery of product | Compound may be unstable on silica gel or irreversible adsorption. | Use deactivated or neutral silica gel. Elute with a more polar solvent. |
| Co-elution of impurities | The chosen solvent system has insufficient resolving power. | Optimize the solvent system with more TLC trials. Consider using a gradient elution. |
This document provides a comprehensive guide for the purification of this compound using column chromatography. Adherence to these protocols and troubleshooting guidelines will aid researchers in obtaining a high-purity product suitable for further applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. ijabbr.com [ijabbr.com]
- 4. lcms.cz [lcms.cz]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Furanol for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2-furanol for analysis by gas chromatography (GC). Due to its polarity and potential for thermal instability, direct GC analysis of this compound can be challenging, leading to poor peak shape and low sensitivity. Derivatization modifies the hydroxyl group of this compound, increasing its volatility and thermal stability, thereby improving its chromatographic behavior for more accurate and reproducible quantitative analysis.
The two primary and most effective derivatization techniques for this compound are silylation and acylation . These methods replace the active hydrogen of the hydroxyl group with a nonpolar functional group, making the molecule more amenable to GC analysis.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of furan (B31954) derivatives using GC-MS. While specific data for this compound is limited in the literature, the data for structurally related furan compounds provides a strong indication of the expected performance of these methods.
Table 1: Method Performance for Furan Derivatives via Silylation GC-MS
| Parameter | Expected Value for this compound Silyl (B83357) Ether | Reference Compound(s) | Reference(s) |
| Limit of Detection (LOD) | 1 - 10 µg/L | Furan fatty acids | [1] |
| Limit of Quantitation (LOQ) | 5 - 30 µg/L | Furan fatty acids | [1] |
| Linearity (R²) | > 0.99 | General silylation methods | N/A |
| Recovery | 80 - 115% | Furan derivatives in food matrices | [2][3] |
| Repeatability (RSD) | < 15% | Furan derivatives in food matrices | [2][4] |
Table 2: Method Performance for Furan Derivatives via Acylation GC-MS
| Parameter | Expected Value for this compound Acetate (B1210297) | Reference Compound(s) | Reference(s) |
| Limit of Detection (LOD) | 0.1 - 5 µg/L | Furfuryl alcohol | [3] |
| Limit of Quantitation (LOQ) | 0.3 - 15 µg/L | Furfuryl alcohol | [3] |
| Linearity (R²) | > 0.995 | General acylation methods | N/A |
| Recovery | 75 - 120% | Furan derivatives in food matrices | [2][3] |
| Repeatability (RSD) | < 10% | Furan derivatives in food matrices | [2][4] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the silylation and acylation of this compound for GC analysis.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS as a Catalyst
This protocol describes the formation of the trimethylsilyl (B98337) (TMS) ether of this compound, a volatile and thermally stable derivative suitable for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen aprotic solvent.
-
If working with an extract, ensure the solvent is aprotic and the sample is free of water. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen and reconstitute in an anhydrous aprotic solvent.
-
-
Derivatization Reaction:
-
In a 2 mL reaction vial, add 100 µL of the this compound solution.
-
Add 100 µL of BSTFA + 1% TMCS. The reagent should be in molar excess to ensure complete derivatization.
-
Tightly cap the vial and vortex briefly to mix.
-
-
Incubation:
-
Place the vial in a heating block or water bath set to 60°C for 30 minutes.
-
-
Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS. If the concentration is high, a dilution with the aprotic solvent may be necessary.
-
GC-MS Parameters (Typical):
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Scan Range: m/z 40-400
Protocol 2: Acylation of this compound using Acetic Anhydride
This protocol details the formation of 2-furanyl acetate, a stable ester derivative of this compound.
Materials:
-
This compound standard or sample extract
-
Acetic Anhydride
-
Pyridine (anhydrous, as solvent and catalyst)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous pyridine.
-
For extracts, evaporate to dryness and reconstitute in anhydrous pyridine.
-
-
Derivatization Reaction:
-
To 100 µL of the this compound solution in a 2 mL reaction vial, add 100 µL of acetic anhydride.
-
Tightly cap the vial and vortex to mix.
-
-
Incubation:
-
Heat the vial at 60°C for 60 minutes in a heating block or water bath.
-
-
Workup (Optional but Recommended):
-
Cool the reaction mixture to room temperature.
-
To remove excess reagent and pyridine, add 500 µL of deionized water and 500 µL of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
-
Analysis:
-
Inject the organic layer into the GC-MS.
-
GC-MS Parameters (Typical):
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column is often suitable for acetate derivatives. A DB-5MS can also be used.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 8°C/min to 240°C
-
Hold at 240°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line: 250°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Scan Range: m/z 40-350
Stability of Derivatives
-
Silyl Ethers (e.g., TMS-derivatives): These derivatives are generally less stable than acylated derivatives and are susceptible to hydrolysis. It is crucial to maintain anhydrous conditions throughout the sample preparation and analysis process. Samples should be analyzed as soon as possible after derivatization.
-
Acyl Esters (e.g., Acetate-derivatives): These derivatives are significantly more stable than their silyl counterparts and can be stored for longer periods if necessary. They are less prone to hydrolysis, making the workup and analysis less sensitive to trace amounts of water.
By following these detailed protocols and considering the performance data, researchers can effectively derivatize this compound for robust and sensitive GC analysis, enabling accurate quantification in various matrices.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Furans
For Researchers, Scientists, and Drug Development Professionals
The furan (B31954) scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry and materials science. In particular, 2,5-disubstituted furans are key components in numerous pharmaceuticals, natural products, and functional materials.[1][2][3] Their utility stems from their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as their role as building blocks for more complex molecules.[3][4][5] This document provides detailed protocols for several common and modern synthetic methods to obtain 2,5-disubstituted furans, along with comparative data to aid in method selection.
Synthetic Strategies Overview
The synthesis of 2,5-disubstituted furans can be broadly categorized into classical condensation reactions and modern metal-catalyzed or oxidative methods. The choice of method often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials.
Classical Methods:
-
Paal-Knorr Furan Synthesis: A robust and widely used method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[6][7][8]
-
Feist-Bénary Furan Synthesis: This versatile reaction employs the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1][9][10][11]
Modern Methods:
-
Metal-Catalyzed Cyclizations: Various transition metals, including copper, palladium, and nickel, catalyze the formation of the furan ring from acyclic precursors, often under mild conditions.[2][12][13]
-
Oxidative Cyclization of Dienes: A metal-free approach that involves the oxidation of a 1,3-diene to an endoperoxide, followed by dehydration to form the furan ring.[3][14]
The following sections provide detailed experimental protocols for key synthetic routes, a comparative data summary, and a logical workflow for selecting an appropriate synthetic strategy.
Data Presentation: Comparison of Synthetic Protocols
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Yield Range (%) | Key Advantages | Limitations |
| Paal-Knorr Synthesis | 1,4-Diketones | Protic acids (H₂SO₄, HCl), Lewis acids (BF₃·OEt₂), or dehydrating agents (P₂O₅) | Aqueous or anhydrous acidic conditions, often with heating.[6][7] | Good to Excellent | Versatile for various substituents; straightforward procedure.[6] | 1,4-dicarbonyl precursors can be challenging to prepare; harsh acidic conditions may not be suitable for sensitive substrates.[7] |
| Feist-Bénary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Mild bases (pyridine, triethylamine) or alkoxides.[1][9] | Polar aprotic or alcoholic solvents, typically heated at 50–100°C.[1] | Good to Excellent | Readily available starting materials; good regioselectivity for 2,5-disubstitution.[1] | Strong bases can cause hydrolysis of ester groups; potential for side reactions with certain substrates.[1][9] |
| CuI-Catalyzed Cycloisomerization | Alkynyl Ketones | Copper(I) iodide (CuI) | Mild conditions, suitable for acid- and base-labile functional groups.[12][15] | Good to Excellent | High efficiency and generality; mild reaction conditions.[12][15] | Requires synthesis of alkynyl ketone precursors. |
| Oxidative Cyclization/ Dehydration | 1,3-Dienes | ¹O₂, Appel conditions (PPh₃, CCl₄) for dehydration | Stepwise oxidation and dehydration.[3] | Good to Excellent | Metal-free; circumvents the need for 1,4-dicarbonyl precursors.[3] | Limited by the availability and stability of the 1,3-diene precursors. |
Experimental Protocols
Protocol 1: Paal-Knorr Furan Synthesis
This protocol describes the synthesis of 2,5-dimethylfuran (B142691) from 2,5-hexanedione (B30556) as a representative example.
Materials:
-
2,5-Hexanedione
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,5-hexanedione (1 equivalent).
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to yield 2,5-dimethylfuran.
Protocol 2: Feist-Bénary Furan Synthesis
This protocol outlines the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate from ethyl acetoacetate (B1235776) and chloroacetone (B47974).[9]
Materials:
-
Ethyl acetoacetate
-
Pyridine
-
Chloroacetone
-
Diethyl ether
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.2 equivalents) in pyridine.
-
Slowly add chloroacetone (1.0 equivalent) to the mixture.[9]
-
Heat the reaction mixture to reflux for 4 hours.[9]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 2,5-dimethylfuran-3-carboxylate.[9]
Protocol 3: CuI-Catalyzed Synthesis of 2,5-Disubstituted Furans
This protocol provides a general method for the copper-catalyzed cycloisomerization of alkynyl ketones.[12]
Materials:
-
Alkynyl ketone
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the alkynyl ketone (1 equivalent) and the chosen anhydrous solvent.
-
Add CuI (catalytic amount, e.g., 5 mol%).
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures) and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualization of Synthetic Workflow
The selection of a synthetic route for a target 2,5-disubstituted furan is a critical step in the research and development process. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthetic protocol.
Signaling Pathway Application Example
2,5-Disubstituted furans are being investigated for their potential to overcome multidrug resistance (MDR) in cancer cells, often mediated by the P-glycoprotein (P-gp) efflux pump.[4] The diagram below illustrates the general mechanism of P-gp-mediated drug efflux and the inhibitory action of a potential furan-based drug.
Caption: Inhibition of P-gp mediated drug efflux by a furan derivative.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A Highly Efficient Synthesis of 2,5-Disubstituted Furans from Enyne Acetates Catalyzed by Lewis Acid and Palladium [organic-chemistry.org]
- 3. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 11. Feist-Benary synthesis of furan [quimicaorganica.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Furanol Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the experimental study of 2-furanol degradation pathways and its byproducts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While the degradation of this compound is not as extensively documented as that of other furanic compounds, it is hypothesized to proceed through pathways analogous to those for furfural (B47365) and furfuryl alcohol. The most likely pathway involves the oxidation of this compound to 2-furoic acid, which then enters the well-established "Trudgill pathway."[1][2] In this pathway, 2-furoic acid is converted to 2-oxoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.[1]
Q2: What are the primary byproducts I should expect to see during this compound degradation?
A2: Key expected byproducts include 2-furoic acid, furoyl-CoA, and ultimately 2-oxoglutarate.[1] Depending on the specific microbial strain and culture conditions, you might also observe the formation of other intermediates. In non-biological thermal degradation, furan (B31954) can be a byproduct of 2-furoic acid decarboxylation.[3][4]
Q3: What types of microorganisms are known to degrade furanic compounds?
A3: A variety of microorganisms, predominantly Gram-negative aerobic bacteria, have been shown to degrade furanic compounds.[1][2] Species from genera such as Pseudomonas, Cupriavidus, and Bacillus are frequently cited for their ability to metabolize furfural, furfuryl alcohol, and 2-furoic acid.[1][5]
Q4: What are the common analytical techniques used to monitor this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying this compound and its primary degradation products like 2-furoic acid.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying a broader range of volatile and semi-volatile byproducts.[3]
Troubleshooting Guides
This section addresses common issues encountered during this compound degradation experiments.
Issue 1: Low or No Degradation of this compound
| Possible Cause | Troubleshooting Steps |
| Microbial Toxicity | Furanic compounds can be toxic to microorganisms, leading to an extended lag phase or complete inhibition of growth.[1] 1. Acclimatize your microbial culture: Gradually expose the microorganisms to increasing concentrations of this compound.[1] 2. Optimize inoculum density: A higher initial cell density may overcome the toxic effects.[1] 3. Monitor cell viability: Use techniques like plating or microscopy to ensure your culture is healthy. |
| Sub-optimal Culture Conditions | Microbial growth and enzymatic activity are highly dependent on environmental factors. 1. Verify pH and temperature: Ensure these are within the optimal range for your chosen microorganism. 2. Ensure adequate aeration: Aerobic degradation pathways require sufficient oxygen. 3. Check nutrient availability: Confirm that the growth medium contains all necessary nutrients. |
| Incorrect Analytical Method | The degradation may be occurring, but your analytical method is not detecting it. 1. Validate your HPLC/GC-MS method: Run standards of this compound and expected byproducts to confirm retention times and detector response. 2. Check for sample loss during preparation: Ensure your sample preparation protocol (e.g., extraction, filtration) is not removing the analyte of interest. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in Inoculum | The physiological state of the microbial inoculum can vary between experiments. 1. Standardize inoculum preparation: Use a consistent method for growing and harvesting your starter culture. 2. Use a consistent inoculum size: Ensure the same initial optical density or cell count is used for each experiment. |
| Abiotic Degradation | This compound may be degrading due to factors other than microbial activity. 1. Run a sterile control: Incubate this compound in your sterile medium under the same conditions but without the microorganism to quantify any abiotic degradation. |
| Sample Storage and Handling | Improper storage can lead to degradation of your samples before analysis. 1. Analyze samples promptly: If immediate analysis is not possible, store samples at -20°C or lower. 2. Avoid repeated freeze-thaw cycles. |
Issue 3: Unexpected Peaks in Chromatography
| Possible Cause | Troubleshooting Steps |
| Formation of Unknown Metabolites | The microorganism may be producing unexpected byproducts. 1. Use GC-MS for identification: The mass spectra can help in elucidating the structure of unknown compounds. 2. Consult literature for other furan degradation pathways: This may provide clues to the identity of the unknown peaks. |
| Contamination | The unexpected peaks may be from contamination of your medium, glassware, or analytical system. 1. Run a blank: Analyze a sample of your sterile medium to check for background contamination. 2. Ensure proper cleaning of all equipment. |
| Co-elution of Peaks in HPLC | Two or more compounds may be eluting at the same time. 1. Optimize your HPLC method: Adjust the mobile phase composition, gradient, or column to improve separation. |
Quantitative Data Summary
The following tables provide representative quantitative data for the degradation of furanic compounds by various microorganisms and the kinetic properties of key enzymes involved in the proposed degradation pathway.
Table 1: Microbial Degradation of Furfuryl Alcohol (a this compound Analog)
| Microorganism | Initial Concentration (mg/L) | Degradation (%) | Time (h) | Reference |
| Pseudomonas putida MTCC 1194 | 50 | ~80 | Not Specified | [1] |
| Pseudomonas aeruginosa MTCC 1034 | 50 | ~66 | Not Specified | [1] |
| Bacillus paramycoides | 300 | 60-70 | Not Specified | [5] |
| Bacillus cereus | 300 | 60-70 | Not Specified | [5] |
| Bacillus tequilensis | 300 | 60-70 | Not Specified | [5] |
| Bacillus paramycoides | 500 | 50-60 | Not Specified | [5] |
| Bacillus cereus | 500 | 50-60 | Not Specified | [5] |
| Bacillus tequilensis | 500 | 50-60 | Not Specified | [5] |
Table 2: Kinetic Parameters of Enzymes in the Proposed this compound Degradation Pathway
| Enzyme | Organism | Substrate | Km | Vmax or kcat | Reference |
| Furoyl-CoA Synthetase (putative) | Data for a related Acyl-CoA Synthetase | Glycolate | 2.1 ± 0.2 mM | 1.1 ± 0.0 s-1 (kcat) | |
| 2-Oxoglutarate Dehydrogenase | Porcine Heart | 2-Oxoglutarate | 0.08 mM | Not Specified |
Experimental Protocols
Protocol 1: Microbial Degradation of this compound Assay
Objective: To determine the rate of this compound degradation by a specific microbial strain.
Materials:
-
Microbial strain of interest
-
Appropriate growth medium
-
This compound stock solution (sterile filtered)
-
Shake flasks or bioreactor
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare Inoculum: Grow a starter culture of the microbial strain to the mid-logarithmic phase.
-
Set up Cultures: Inoculate the main cultures in shake flasks containing the growth medium with the prepared inoculum to a starting OD600 of approximately 0.1.
-
Spike with this compound: Add this compound from the stock solution to the desired final concentration. Include a sterile control flask with medium and this compound but no inoculum.
-
Incubation: Incubate the flasks under optimal growth conditions (e.g., 30°C, 200 rpm).
-
Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask for analysis.
-
Sample Preparation:
-
Measure the OD600 to monitor cell growth.
-
Centrifuge the remaining sample to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Analysis: Analyze the filtered supernatant for the concentration of this compound and its degradation products using a validated HPLC or GC-MS method.
-
Data Analysis: Plot the concentration of this compound over time to determine the degradation rate.
Protocol 2: HPLC Analysis of this compound and 2-Furoic Acid
Objective: To quantify the concentration of this compound and its primary byproduct, 2-furoic acid, in culture supernatants.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Gradient Program: A linear gradient tailored to separate the compounds of interest. A starting point could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound and 2-furoic acid (determined by UV scan, typically around 250 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare Standards: Prepare a series of standard solutions of this compound and 2-furoic acid of known concentrations in the mobile phase.
-
Generate Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration for each compound.
-
Analyze Samples: Inject the filtered supernatants from the degradation assay.
-
Quantification: Determine the concentration of this compound and 2-furoic acid in the samples by comparing their peak areas to the calibration curve.
Protocol 3: GC-MS Analysis of this compound Byproducts
Objective: To identify and quantify volatile and semi-volatile byproducts of this compound degradation.
Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan mode to identify unknown compounds, and selected ion monitoring (SIM) for targeted quantification.
Procedure:
-
Sample Preparation: Liquid-liquid extraction of the culture supernatant with a suitable organic solvent (e.g., ethyl acetate) may be necessary to concentrate the analytes.
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Identification: Identify the degradation byproducts by comparing their mass spectra to a library (e.g., NIST).
-
Quantification: If standards are available, create a calibration curve for quantitative analysis.
Visualizations
Caption: Proposed aerobic degradation pathway of this compound.
Caption: General workflow for a this compound degradation experiment.
Caption: Troubleshooting logic for low/no this compound degradation.
References
- 1. Assessing biodegradation of furfuryl alcohol using Pseudomonas putida MTCC 1194 and Pseudomonas aeruginosa MTCC 1034 and its kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of furfuryl alcohol by indigenous Bacillus species of industrial effluent-contaminated sites: estimation, biokinetics and toxicity assessment of bio-transformed metabolites | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of furfuryl alcohol by indigenous Bacillus species of industrial effluent-contaminated sites: estimation, biokinetics and toxicity assessment of bio-transformed metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Handling of 2-Furanol
Welcome to the Technical Support Center for 2-Furanol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound and its tautomer, 2(3H)-furanone, during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound, 2(3H)-furanone, and 2(5H)-furanone?
A1: this compound is the enol tautomer of 2(3H)-furanone. In solution, they exist in a dynamic equilibrium. Both this compound and 2(3H)-furanone are prone to isomerize to the more thermodynamically stable α,β-unsaturated lactone, 2(5H)-furanone. This isomerization is a common challenge during synthesis and purification.[1][2][3]
Q2: What are the primary factors that promote the isomerization of 2(3H)-furanone to 2(5H)-furanone?
A2: The isomerization is primarily promoted by:
-
Acidic or Basic Conditions: Both acids and bases can catalyze the migration of the double bond.[1]
-
High Temperatures: Increased temperatures provide the activation energy for the isomerization to the more stable 2(5H)-furanone.[4]
-
Prolonged Reaction Times: Even under mild conditions, longer reaction times can lead to the gradual accumulation of the thermodynamic product.[4]
-
Active Chromatographic Media: Standard silica (B1680970) gel is acidic and can induce isomerization during purification.[1]
Q3: How can I minimize isomerization during synthesis?
A3: To favor the formation of the kinetic product, 2(3H)-furanone, and minimize isomerization, the following conditions are recommended:
-
Low Reaction Temperatures: Running the reaction at lower temperatures will favor the formation of the less stable, kinetic product.[4]
-
Neutral or Near-Neutral pH: Whenever possible, reactions should be conducted under neutral conditions. If a base is required, a mild, non-nucleophilic base is preferable.[1][4]
-
Control of Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to prevent subsequent isomerization.[4]
Q4: My product seems to be isomerizing during workup and purification. What can I do?
A4: Isomerization during workup and purification is a common issue. To mitigate this:
-
Neutralize Workup: Avoid acidic or basic washes. Use neutral solutions like brine for extractions.[1]
-
Deactivate Silica Gel: Before column chromatography, treat the silica gel with a base like triethylamine (B128534) to neutralize its acidic sites.[1]
-
Low-Temperature Evaporation: Remove solvents under reduced pressure at low temperatures to avoid heat-induced isomerization.[1]
Troubleshooting Guides
Problem 1: Significant formation of 2(5H)-furanone is observed in the crude reaction mixture.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature. |
| Use of a Strong Base or Acid | If a base or acid is necessary, screen for milder alternatives. Use the lowest effective concentration. |
| Prolonged Reaction Time | Monitor the reaction by TLC or crude NMR and quench the reaction as soon as the starting material is consumed. |
| Solvent Effects | The polarity of the solvent can influence the rate of isomerization. Experiment with different solvents to find the optimal conditions. |
Problem 2: Isomerization is occurring during column chromatography.
| Potential Cause | Recommended Solution |
| Acidic Silica Gel | Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine, then flush the column with the pure eluent before loading the sample.[1] |
| Alternative Stationary Phases | Consider using a more neutral stationary phase, such as neutral alumina (B75360) or Florisil.[1] |
| On-Column Reaction Time | Run the column with a slightly higher flow rate to minimize the time the compound spends on the stationary phase. |
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Ratio
The following table summarizes the expected qualitative effects of different reaction parameters on the product distribution. The exact ratios are highly dependent on the specific substrate and reaction.
| Parameter | Condition | Expected Predominant Isomer | Rationale |
| Temperature | Low (e.g., 0 °C to RT) | 2(3H)-furanone (Kinetic) | Favors the product with the lower activation energy of formation.[4] |
| High (e.g., > 50 °C) | 2(5H)-furanone (Thermodynamic) | Provides enough energy to overcome the activation barrier to the more stable isomer.[4] | |
| Base | Mild, non-nucleophilic | 2(3H)-furanone (Kinetic) | Minimizes base-catalyzed isomerization.[4] |
| Strong base | 2(5H)-furanone (Thermodynamic) | Promotes equilibration to the more stable isomer. | |
| Reaction Time | Short | 2(3H)-furanone (Kinetic) | The reaction is stopped before significant isomerization can occur.[4] |
| Long | 2(5H)-furanone (Thermodynamic) | Allows the reaction to reach thermodynamic equilibrium.[4] | |
| Purification | Deactivated Silica Gel | 2(3H)-furanone | Prevents acid-catalyzed isomerization on the column.[1] |
| Standard Silica Gel | 2(5H)-furanone | The acidic nature of silica gel catalyzes isomerization.[1] |
Experimental Protocols
Protocol 1: Synthesis of a 2(3H)-Furanone Derivative via Electrophilic Cyclization under Mild Conditions
This protocol is adapted from methods that generally yield 2(3H)-furanones with minimal isomerization.
Materials:
-
3-Alkynoic acid (1.0 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.5 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Triethylamine
Procedure:
-
Dissolve the 3-alkynoic acid in DCM (10 mL) in a round-bottom flask.
-
Add sodium bicarbonate and stir the mixture at room temperature for 10 minutes.
-
Add iodine in one portion and stir the reaction at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash chromatography on silica gel deactivated with 1-2% triethylamine in the eluent.[1]
Protocol 2: Quantitative Analysis of Isomer Ratio by ¹H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh a sample of the crude product or purified mixture (5-10 mg).
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration. A D1 of 10 seconds is generally sufficient.
Data Analysis:
-
Identify characteristic, well-resolved signals for both the 2(3H)-furanone and 2(5H)-furanone isomers.
-
Integrate the selected signals for each isomer and the internal standard.
-
Calculate the molar ratio of the isomers based on the integration values, normalized to the number of protons giving rise to each signal.
Visualizations
Caption: Isomerization pathways of this compound.
Caption: Workflow to minimize isomerization.
References
Technical Support Center: Optimization of 2-Furanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-furanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common methods for synthesizing this compound include the oxidation of furfural (B47365), often using hydrogen peroxide, and the ipso-hydroxylation of arylboronic acids.[1][2] The choice of method often depends on the available starting materials, desired scale, and required purity.
Q2: My reaction is resulting in a low yield of this compound. What are the potential causes?
A2: Low yields in this compound synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that may need optimization.[3][4]
-
Side Reactions: The formation of byproducts, such as polymeric materials or ring-opened species, can significantly reduce the yield of the desired product.[3]
-
Product Instability: this compound can be unstable under certain conditions and may decompose during the reaction or workup.
-
Isomerization: The desired 2(3H)-furanone (a tautomer of this compound) can isomerize to the more thermodynamically stable 2(5H)-furanone, especially under acidic or basic conditions or at elevated temperatures.[4][5]
Q3: The reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A3: The formation of dark, polymeric substances is a common issue in furan (B31954) chemistry, often due to the high reactivity of the furan ring, particularly in the presence of strong acids.[3][6] To minimize this, consider the following:
-
Control pH: Maintain a neutral or near-neutral pH unless the protocol specifies otherwise.
-
Temperature Control: Avoid excessively high temperatures, which can promote polymerization.
-
Minimize Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.
Q4: I am observing the formation of an isomeric byproduct. How can I improve the selectivity for this compound?
A4: The formation of the more stable 2(5H)-furanone isomer is a frequent challenge.[4][5] To enhance selectivity for the desired this compound (which exists in equilibrium with 2(3H)-furanone):
-
Temperature Control: Lower reaction temperatures can favor the formation of the kinetic product, 2(3H)-furanone.[4]
-
Choice of Base/Acid: If a catalyst is required, use milder reagents to minimize isomerization.[5]
-
Reaction Time: Shorter reaction times can reduce the extent of isomerization to the thermodynamic product.[4]
Q5: What are the best practices for the purification and storage of this compound?
A5: this compound can be purified using several techniques:
-
Column Chromatography: This is a common method for separating this compound from impurities. A typical eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1]
-
Liquid-Liquid Extraction: This can be used as an initial purification step to remove water-soluble impurities.[1][7]
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.[7]
For storage, this compound should be kept in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure the catalyst is active and used in the correct amount. |
| Degradation of starting material or product. | - Lower the reaction temperature.- Use milder reaction conditions (e.g., less concentrated acid/base). | |
| Incorrect stoichiometry of reagents. | - Verify the molar ratios of all reactants and reagents. | |
| Formation of Polymeric Byproducts (Tar) | Highly acidic conditions. | - Neutralize the reaction mixture or use a buffer.- Consider using a solid acid catalyst that can be easily filtered off. |
| High reaction temperature. | - Perform the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Presence of Isomeric Impurity (2(5H)-Furanone) | High temperature or prolonged reaction time. | - Run the reaction at a lower temperature.- Monitor the reaction closely and quench it as soon as the starting material is consumed.[4] |
| Acidic or basic conditions during reaction or workup. | - Use neutral or buffered conditions where possible.- During workup, use dilute acidic or basic solutions for a minimal amount of time.[5] | |
| Difficulty in Product Isolation/Purification | Product is an oil instead of a solid. | - Try scratching the inside of the flask or adding a seed crystal to induce crystallization.- If the product is an oil, purification by column chromatography is recommended. |
| Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography by trying different polarity gradients. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ipso-Hydroxylation of Phenylboronic Acid[1]
Materials:
-
Arylboronic acid (1 mmol)
-
30% Aqueous Hydrogen Peroxide (H₂O₂) (0.2 mL)
-
ZnO nanocatalyst (5 mol%)
-
Water (2 mL)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Silica (B1680970) gel (100-200 mesh)
Procedure:
-
In a 50 mL round-bottomed flask, combine the arylboronic acid (1 mmol), 30% aqueous H₂O₂ (0.2 mL), ZnO nanocatalyst (5 mol%), and water (2 mL).
-
Stir the mixture at room temperature under aerobic conditions.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 20 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent system to obtain the desired this compound.
-
Confirm the product identity using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of 2(5H)-Furanone from Furfural (Illustrative of a potential side-product)[4]
Materials:
-
Furfural
-
Hydrogen Peroxide (H₂O₂)
-
Trifluoroacetic acid (catalyst)
Procedure:
-
To a solution of furfural, add hydrogen peroxide.
-
Add a catalytic amount of trifluoroacetic acid.
-
Stir the reaction at room temperature for the specified duration (e.g., 1 hour).
-
Isolate the product, 2(5H)-furanone, from the reaction mixture. Note that succinic acid may form as a byproduct.
Data Presentation
Table 1: Comparison of Reaction Conditions for Furanone Synthesis
| Synthesis Method | Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ipso-hydroxylation | Phenylboronic acid | ZnO nanocatalyst | Water | 20 | Monitored by TLC | Up to 92 | [1] |
| Oxidation | Furfural | Trifluoroacetic acid | Not specified | Room Temp. | 1 hour | Not specified | [4] |
| Cycloaddition | 5-substituted-furan-2(3H)-one | Brønsted base | Acetonitrile | Room Temp. | 24 hours | Varies | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via ipso-hydroxylation.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of surfactants from furfural derived 2[5H]-furanone and fatty amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Furanols
Welcome to the technical support center for the purification of polar furanols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of polar furanols, offering potential causes and solutions in a question-and-answer format.
Question: My polar furanol shows poor or no retention and elutes in the void volume during Reverse-Phase (RP) HPLC. What should I do?
Answer: This is a common challenge with highly polar compounds due to their weak interactions with non-polar stationary phases like C18. Here are several strategies to address this:
-
Switch to a More Suitable Chromatography Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It uses a polar stationary phase (e.g., silica (B1680970), diol, or amine) with a mobile phase high in a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[1][2][3]
-
Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with a mobile phase consisting of a water-miscible organic solvent and water. It can be effective for highly water-soluble compounds that are poorly retained in reversed-phase.
-
-
Modify the Mobile Phase in RP-HPLC:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the water content. Some modern RP columns are designed to be stable under highly aqueous conditions.
-
Use a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases.
-
Question: I'm observing significant peak tailing for my basic polar furanol during chromatography on a silica gel column. How can I improve the peak shape?
Answer: Peak tailing for basic compounds on silica gel is often caused by strong interactions with acidic silanol (B1196071) groups on the stationary phase. Here’s how to troubleshoot this issue:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Add a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonia (B1221849) (e.g., 0.1-2% v/v), to the mobile phase. This will mask the active silanol sites and improve the peak shape.
-
pH Adjustment: For HPLC, adjusting the pH of the mobile phase can suppress the ionization of the silanol groups, minimizing unwanted interactions.
-
-
Stationary Phase Alternatives:
-
Use a Deactivated Column: Employ a column with advanced end-capping to reduce the number of accessible silanol groups.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a bonded silica phase such as diol or amine.
-
Question: My polar furanol seems to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
Answer: The acidic nature of standard silica gel can cause the degradation of sensitive compounds. Here are some solutions:
-
Deactivate the Silica Gel: Before loading your sample, neutralize the acidic sites on the silica gel. This can be done by flushing the packed column with a solvent system containing a small amount of a base, like 1-3% triethylamine.
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase such as neutral or basic alumina, or a bonded phase like diol or amine.
-
Reversed-Phase Flash Chromatography: If your furanol has sufficient hydrophobicity, reversed-phase flash chromatography can be a viable alternative.
Question: My polar furanol is difficult to dissolve in the initial mobile phase for chromatography. How can I effectively load my sample?
Answer: Solubility issues can lead to poor peak shape and inaccurate results. Here are a few techniques to overcome this:
-
Change the Injection Solvent: Dissolve your sample in a minimal amount of a stronger solvent (like DMSO or DMF) that is miscible with your mobile phase. Be cautious, as large injection volumes of strong solvents can cause peak distortion.
-
Solid Loading: Adsorb your crude sample onto a small amount of an inert support like silica gel or Celite™. After evaporating the solvent, the resulting dry powder can be loaded directly onto the column. This technique is particularly useful for flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar furanols?
A1: The primary challenges stem from their high polarity, which can lead to:
-
Poor retention on traditional reversed-phase chromatography columns.
-
Strong, sometimes irreversible, adsorption to polar stationary phases like silica gel, causing peak tailing and potential degradation.
-
High water solubility, making extraction from aqueous solutions difficult.
-
Thermal instability, which can be a concern during solvent evaporation.[4]
Q2: Which chromatography technique is generally best for purifying polar furanols?
A2: While the best technique depends on the specific furanol and impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a powerful choice.[1][2][3] It is specifically designed for polar compounds and can provide excellent retention and separation. For less polar furanol derivatives, reversed-phase HPLC with a highly aqueous mobile phase or a polar-embedded column can also be effective. For preparative scale, flash chromatography on silica gel (potentially deactivated) or using HILIC stationary phases is common.
Q3: Can I use recrystallization to purify polar furanols?
A3: Yes, recrystallization can be a very effective method for purifying solid polar furanols, provided a suitable solvent system can be found.[4][5] The ideal solvent will dissolve the furanol well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures. Common solvent systems for polar organic compounds include ethanol/water, acetone/water, and ethyl acetate (B1210297)/hexane (B92381).[6][7]
Q4: How can I improve the recovery of my polar furanol during purification?
A4: To improve recovery, consider the following:
-
Optimize Chromatography Conditions: Ensure the chosen mobile phase and stationary phase are appropriate to avoid irreversible adsorption.
-
Minimize Transfer Steps: Each transfer of the sample can result in loss.
-
Gentle Solvent Evaporation: Use a rotary evaporator at a controlled temperature and pressure to prevent the loss of volatile furanols.
-
Efficient Extraction: If performing a liquid-liquid extraction from an aqueous solution, use a suitable organic solvent and perform multiple extractions to maximize recovery.
Q5: Are there any specific considerations for purifying furanols in the context of drug development?
A5: In drug development, purity is paramount. Therefore, orthogonal purification methods are often employed (e.g., chromatography followed by recrystallization) to ensure the removal of a wide range of impurities. It is also crucial to characterize the purified compound thoroughly using techniques like NMR, MS, and HPLC to confirm its identity and purity. The stability of the purified furanol under storage conditions should also be assessed.
Data Presentation
The following tables summarize typical quantitative data for the purification of polar furanols and their derivatives. Note that actual results will vary depending on the specific compound, the complexity of the mixture, and the experimental conditions.
Table 1: Typical Performance of Purification Methods for Furanone Derivatives
| Purification Method | Typical Purity | Typical Recovery | Key Parameters |
| Silica Gel Column Chromatography | >95% | 60-80% | Eluent System: Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol |
| Preparative HPLC (Reversed-Phase) | >99% | 70-90% | Column: C18; Mobile Phase: Acetonitrile/Water with acid modifier |
| HILIC | >98% | 75-95% | Column: Silica, Diol, or Amine; Mobile Phase: Acetonitrile/Water |
| Recrystallization | >98% | 50-70% | Solvent System, Temperature Gradient |
Data compiled from typical outcomes for furanone derivatives.[8]
Table 2: HPLC Analysis of Furaneol and its Derivatives in Strawberries
| Compound | Average Recovery | Detection Limit (μg/mL) |
| Furaneol | >90% | 0.14 |
| Furaneol-β-glucoside | >90% | 0.05 |
| Mesifurane | >90% | 0.36 |
Data from an aqueous extraction procedure followed by HPLC analysis.[9]
Experimental Protocols
Below are detailed methodologies for key purification techniques.
Protocol 1: Purification by Flash Column Chromatography on Silica Gel
This protocol describes a general method for the purification of a polar furanol using flash column chromatography.
Materials:
-
Crude polar furanol
-
Silica Gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Triethylamine (optional, for basic furanols)
-
Thin Layer Chromatography (TLC) plates
-
Glass column for flash chromatography
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Develop a solvent system using TLC that gives your target furanol an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexane and ethyl acetate. If peak streaking is observed, add 0.1-1% triethylamine to the solvent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude furanol in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Apply pressure to begin the elution process, collecting fractions.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the target compound. For example, start with 95:5 hexane:ethyl acetate and gradually increase to 70:30.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure furanol.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified polar furanol.
Protocol 2: Purification by HILIC
This protocol outlines a general procedure for purifying a highly polar furanol using HILIC.
Materials:
-
Crude polar furanol
-
HILIC column (e.g., silica, diol, or amine stationary phase)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Ammonium formate (B1220265) or formic acid (optional, for pH adjustment)
-
HPLC system
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the crude sample in the initial mobile phase (e.g., 95:5 ACN:water).
-
Inject the sample onto an analytical HILIC column.
-
Run a gradient elution, for example, from 95% to 50% ACN over 20 minutes, to determine the optimal separation conditions.
-
-
Sample Preparation for Preparative Run:
-
Dissolve the bulk of the crude furanol in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Preparative Run:
-
Equilibrate the preparative HILIC column with the initial mobile phase.
-
Inject the prepared sample.
-
Run the preparative gradient method.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the target polar furanol.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.
Protocol 3: Purification by Recrystallization
This protocol is suitable for the final purification of a solid polar furanol.
Materials:
-
Crude polar furanol
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude furanol in various solvents at room temperature and when heated. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude furanol in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator under vacuum to obtain the purified polar furanol.
Mandatory Visualization
Caption: General experimental workflow for the purification of polar furanols.
Caption: Troubleshooting logic for common issues in polar furanol purification.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LabXchange [labxchange.org]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-Furanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-furanol and its tautomer, furan-2(5H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in this compound synthesis?
A1: Impurities in this compound synthesis can originate from starting materials, reagents, solvents, side reactions, and degradation of the product. Common impurities include:
-
Unreacted Starting Materials: Such as furfural (B47365) or maleic anhydride (B1165640), depending on the synthetic route.
-
Over-oxidation Products: Including succinic acid and maleic acid, particularly when using strong oxidizing agents.[1]
-
Side-Reaction Products: Formation of polymeric or oligomeric by-products (humins) can occur, especially when using carbohydrate precursors.[2]
-
Solvent and Reagent-Related Impurities: Residual solvents and byproducts from reagents can be present.
-
Isomeric Byproducts: Depending on the reaction conditions, other furanone isomers may form.
Q2: My final product is discolored. What is the likely cause?
A2: Discoloration of the final product can be due to the presence of trace impurities or degradation. Phenolic compounds, if formed, are sensitive to air and light and can lead to colored oxidation products.[2] The furan (B31954) ring itself can be sensitive to strongly acidic or basic conditions, potentially leading to colored degradation products.
Q3: I am observing unexpected peaks in my HPLC or GC-MS analysis. How can I identify them?
A3: The first step in identifying an unknown peak is to utilize mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS).[2] The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity. This information, combined with knowledge of the starting materials and reaction conditions, can help hypothesize the structure of the impurity. For further structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis.
Low Product Yield
| Observation | Potential Cause | Troubleshooting Suggestions |
| Low conversion of starting material | Incomplete reaction | - Increase reaction time or temperature. - Ensure proper stoichiometry of reagents. - Check the activity of the catalyst, if used. |
| Formation of significant side products | Suboptimal reaction conditions | - Adjust reaction temperature; higher temperatures can sometimes favor side reactions. - Modify the pH of the reaction mixture; furan rings can be sensitive to strong acids or bases.[5] - Consider a different catalyst or solvent system. |
| Degradation of product during workup | Harsh workup conditions | - Use milder acids or bases for pH adjustments. - Minimize the duration of exposure to harsh conditions. |
Product Purity Issues
| Observation | Potential Cause | Troubleshooting Suggestions |
| Presence of unreacted starting materials | Incomplete reaction or inefficient purification | - Optimize reaction conditions for higher conversion. - Improve purification method (e.g., optimize solvent system for column chromatography). |
| Broad peak or multiple unresolved peaks in chromatogram | Presence of multiple impurities or polymeric material | - Optimize chromatographic conditions (e.g., gradient, column type) for better separation. - For polymeric impurities, consider a pre-purification step like precipitation or filtration through a silica (B1680970) plug.[2] |
| Product co-elutes with an impurity | Similar polarity of product and impurity | - Try a different chromatographic technique (e.g., reverse-phase HPLC if normal-phase was used). - Consider derivatization of the product or impurity to alter its polarity. |
Data Presentation
Table 1: Common Impurities in this compound Synthesis and their Analytical Signatures
| Impurity | Potential Origin | Analytical Technique | Expected Signal |
| Furfural | Unreacted starting material | GC-MS | m/z 96 (M+) and characteristic fragments |
| Maleic Anhydride | Unreacted starting material | GC-MS (after derivatization) or LC-MS | m/z 98 (M+) |
| Maleic Acid | Hydrolysis of maleic anhydride or over-oxidation | LC-MS, 1H NMR (D2O) | [M-H]- at m/z 115, Singlet at ~6.3 ppm[6] |
| Succinic Acid | Over-oxidation product | LC-MS, 1H NMR (DMSO-d6) | [M-H]- at m/z 117, Singlet at ~2.4 ppm[7] |
Experimental Protocols
Protocol 1: Synthesis of Furan-2(5H)-one from Furfural Oxidation
This protocol is adapted from a method utilizing hydrogen peroxide as the oxidant.[1]
Materials:
-
Furfural
-
30% Hydrogen Peroxide (H2O2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask, combine furfural and a catalytic amount of trifluoroacetic acid.
-
Slowly add 30% hydrogen peroxide to the stirred mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Impurity Note: Over-oxidation can lead to the formation of succinic and maleic acids. Incomplete reaction will result in residual furfural.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of furan-2(5H)-one from furfural.
Caption: Logical relationships for troubleshooting common issues in this compound synthesis.
References
Stability of 2-Furanol in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-furanol in various solvent systems. The information is tailored for researchers, scientists, and drug development professionals. Please note that this compound is an unstable compound that readily undergoes tautomerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a heterocyclic organic compound.[1] It is of interest in various chemical syntheses. However, this compound is known to be unstable as it exists in a tautomeric equilibrium with other isomers, primarily 2(5H)-furanone and 2(3H)-furanone.[2] This equilibrium is sensitive to environmental conditions, making the handling and storage of this compound challenging. Understanding its stability is crucial for predictable reaction outcomes and for the development of robust formulations.
Q2: What are the tautomeric forms of this compound?
This compound is the enol tautomer and is generally less stable than its keto counterparts. The primary tautomers are:
-
This compound (enol form)
-
2(5H)-Furanone (α,β-unsaturated lactone)
-
2(3H)-Furanone (β,γ-unsaturated lactone)
The equilibrium between these forms is dynamic and influenced by the solvent, pH, and temperature.[2] In many cases, the keto forms, particularly 2(5H)-furanone, are the more stable and predominant species.
References
Troubleshooting low yields in furanone synthesis
Welcome to the technical support center for furanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing low reaction yields.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during furanone synthesis.
Question 1: My furanone synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in furanone synthesis are a frequent issue and can stem from several factors, including incomplete reactions, formation of side products, or decomposition of starting materials or products. Key areas to investigate include reaction conditions, catalyst selection, and starting material quality.
Troubleshooting Steps:
-
Reaction Conditions Optimization:
-
Temperature: Both excessively high and low temperatures can be detrimental. High temperatures can lead to decomposition and the formation of tar, while low temperatures may result in an incomplete reaction. It is crucial to screen a range of temperatures to find the optimal balance for your specific substrate. For instance, some cycloaddition reactions show varied yields at 5°C versus 40°C.[1]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation or isomerization to more stable, undesired furanone isomers.[1][2] Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction duration and quench the reaction once the starting material is consumed.[3]
-
Solvent and Concentration: The choice of solvent can significantly influence reaction rates and selectivity. Experiment with different solvents and concentrations to find the optimal conditions.[1][2] For reactions prone to overheating, using a high-boiling aprotic solvent like toluene (B28343) or DMF can provide better temperature control.[4]
-
-
Catalyst Selection and Loading:
-
Catalyst Type: The choice of catalyst is critical. For acid-catalyzed reactions like the Paal-Knorr synthesis, strong protic acids (e.g., H₂SO₄, HCl) can cause degradation of sensitive substrates.[2][4] Consider using milder Lewis acids (e.g., ZnBr₂, Bi(NO₃)₃) or solid acid catalysts, which can improve yields and simplify workup.[2][4] For base-catalyzed reactions, the strength and steric bulk of the base are important factors.[1]
-
Catalyst Loading: Insufficient catalyst may lead to incomplete conversion. A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) could improve the reaction rate.[4] However, be cautious as excess catalyst can increase the formation of side products.[4]
-
-
Starting Material Quality:
-
Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts. For instance, amine impurities in a Paal-Knorr furan (B31954) synthesis can lead to the formation of pyrroles as byproducts.[4]
-
Question 2: My reaction is turning black and forming tar, leading to a very low yield. What is causing this and how can I prevent it?
Answer:
The formation of tar and a black reaction mixture is a common sign of substrate or product decomposition, often caused by harsh reaction conditions, particularly strong acids and high temperatures.[4]
Troubleshooting Steps:
-
Use a Milder Catalyst: Replace strong Brønsted acids like sulfuric acid with milder Lewis acids such as ZnBr₂, Bi(NO₃)₃, or Sc(OTf)₃.[4]
-
Lower Reaction Temperature and Time: Significantly reduce the reaction temperature and time. Microwave-assisted synthesis can be a highly effective technique to achieve rapid heating and shorter reaction times, often completing reactions in minutes instead of hours and preventing degradation.[2][4]
-
Solvent Choice: Under conventional heating, employ a high-boiling aprotic solvent like toluene or DMF for better temperature regulation compared to solvent-free conditions, which can lead to localized overheating.[4]
Question 3: I am observing the formation of the isomeric 2(5H)-furanone as a significant byproduct in my 2(3H)-furanone synthesis. How can I improve the selectivity?
Answer:
The 2(5H)-furanone isomer is thermodynamically more stable than the 2(3H)-isomer due to the conjugation of the double bond with the carbonyl group.[3] Its formation is a common issue, particularly under thermal or basic conditions.[1]
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures can promote isomerization. Running the reaction at a lower temperature may favor the formation of the kinetic 2(3H)-product.[1][3]
-
Choice of Base: In base-catalyzed reactions, using a milder, non-nucleophilic base might reduce the extent of isomerization.[1]
-
Minimize Reaction Time: Prolonged reaction times can lead to the accumulation of the more stable 2(5H)-isomer. Monitor the reaction closely and stop it as soon as the starting material is consumed.[1][3]
-
Purification Method: Standard silica (B1680970) gel is acidic and can cause isomerization during column chromatography. Consider deactivating the silica gel with triethylamine (B128534) or using a neutral stationary phase like neutral alumina (B75360) or Florisil.[3]
Frequently Asked Questions (FAQs)
Q1: How do substituents on the starting materials affect the furanone synthesis?
A1: The electronic and steric nature of substituents can significantly impact the reaction rate and overall yield.[1][4] Sterically hindered substrates may react slower and require more forcing conditions, which can in turn lead to lower yields due to side reactions.[1][4] Electron-donating or withdrawing groups can also influence the reactivity of the starting materials.
Q2: My Paal-Knorr furan synthesis is slow and gives incomplete conversion. What can I do?
A2: Incomplete conversion in the Paal-Knorr synthesis can be due to insufficient acid catalysis, sterically hindered substrates, or deactivating electronic effects.[4] To address this, you can try using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄) to drive the reaction forward.[4] A modest increase in catalyst loading may also improve the reaction rate.[4]
Q3: Can the workup and purification process affect the yield and purity of my furanone product?
A3: Yes, the workup and purification steps are critical. For furanones prone to isomerization, such as 2(3H)-furanones, it is important to avoid acidic or basic washes during the workup.[3] Use neutral washes like a saturated sodium chloride solution.[3] During purification by chromatography, the choice of stationary phase is important, as acidic silica gel can cause isomerization.[3] Finally, when removing the solvent, use a rotary evaporator with a chilled water bath to avoid high temperatures that could lead to degradation or isomerization.[3]
Data Presentation
Table 1: Effect of Catalyst on Paal-Knorr Furan Synthesis Yield
| Catalyst | Conditions | Yield (%) | Reference |
| p-TsOH·H₂O | Toluene, Reflux, 2h | 85 | [4] |
| ZnBr₂ | CH₂Cl₂, rt, 4h | 92 | [4] |
| Bi(NO₃)₃·5H₂O | CH₂Cl₂, rt, 1.5h | 95 | [4] |
| Sc(OTf)₃ | CH₂Cl₂, rt, 4h | 90 | [4] |
Table 2: Comparison of Heating Methods in Paal-Knorr Furan Synthesis
| Heating Method | Catalyst | Time | Yield (%) | Reference |
| Conventional | p-TsOH·H₂O | 2 h | 85 | [4] |
| Microwave | p-TsOH·H₂O | 5 min | 98 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Furan Synthesis using a Brønsted Acid
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,4-dicarbonyl compound (1.0 equiv), a suitable solvent (e.g., toluene), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid monohydrate, 5 mol%).[4]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 5-substituted-2(3H)-furanone via a Base-Catalyzed Reaction
-
Reagents & Setup: In a glass vial equipped with a magnetic stirring bar, add the 5-substituted-furan-2(3H)-one (2.0 equiv), 8,8-dicyanoheptafulvene (1.0 equiv), and a Brønsted base catalyst (0.02 equiv).[1]
-
Reaction: Dissolve the components in a suitable solvent (e.g., acetonitrile) and stir the reaction mixture at room temperature for 24 hours.[1]
-
Purification: Upon completion, directly subject the reaction mixture to flash chromatography on silica gel to obtain the pure product.[1]
Visualizations
Caption: Troubleshooting workflow for low yields in furanone synthesis.
Caption: General experimental workflow for furanone synthesis.
References
Technical Support Center: Oxidation of Furan Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of furan (B31954) derivative oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the oxidation of furan derivatives?
A1: The oxidation of furan derivatives can be accompanied by several side reactions that can significantly lower the yield of the desired product. The most common side reactions include:
-
Over-oxidation: The intended product can be further oxidized into smaller molecules, such as CO and CO2, particularly in gas-phase reactions conducted at high temperatures.[1][2]
-
Polymerization: Furan and its derivatives, especially under acidic conditions, are susceptible to polymerization, which leads to the formation of dark-colored, insoluble materials often referred to as humins.[1][3][4]
-
Ring-Opening: The furan ring can undergo cleavage to form various acyclic compounds. For instance, under acidic conditions in the presence of water, furan can open to form succinaldehyde, which can then participate in polymerization.[5]
-
Formation of Undesired Isomers: In some cases, the desired product may isomerize to a more stable, but undesired, isomer. A common example is the isomerization of maleic acid to fumaric acid under acidic conditions with heating.[1]
-
Incomplete Conversion: The reaction may not proceed to completion, resulting in a mixture of the starting material and various intermediates. For example, in the oxidation of furfural (B47365) to maleic acid, intermediates like 5-hydroxy-furan-2(5H)-one can be the major product under certain conditions.[1][6]
Q2: How do substituents on the furan ring affect the oxidation reaction and potential side reactions?
A2: Substituents on the furan ring play a critical role in the outcome of the oxidation reaction.
-
Electron-donating groups (e.g., alkyl, alkoxy) generally increase the electron density of the furan ring, making it more susceptible to electrophilic attack by oxidizing agents. This can lead to faster reaction rates but may also increase the likelihood of over-oxidation and polymerization.
-
Electron-withdrawing groups (e.g., formyl, carboxyl) decrease the electron density of the furan ring, making it more resistant to oxidation. While this can help to prevent over-oxidation, harsher reaction conditions may be required to achieve the desired transformation, which in turn can lead to other side reactions. The position of the substituent also influences the regioselectivity of the oxidation.[1]
Q3: What is the Achmatowicz reaction, and what are its common side products?
A3: The Achmatowicz reaction is an organic synthesis that converts a furan into a dihydropyran.[2][7] It is a valuable transformation in organic synthesis, particularly for the preparation of monosaccharides and other bioactive molecules.[2][8][9][10][11] The reaction typically involves the oxidation of a furfuryl alcohol.[7] While powerful, the reaction can be accompanied by the formation of side products, including those arising from the reduction of the ketone functionality in the desired dihydropyranone product or further oxidation.[12] Stoichiometric oxidants like m-CPBA and NBS are commonly used, which produce m-chlorobenzoic acid or succinimide (B58015) as byproducts that need to be removed during purification.[9]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Oxidizing Agent | The choice of oxidant is critical. For the Achmatowicz reaction, m-CPBA or NBS are common choices.[1] For other oxidations, a variety of catalytic systems exist, and their effectiveness can be highly dependent on the specific substrate. It may be necessary to screen different oxidants to find the optimal one for your reaction. |
| Suboptimal Reaction Temperature | Temperature control is crucial. Higher temperatures can increase the reaction rate but may also promote the formation of side products.[3] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Experiment with a range of temperatures to find the optimal balance. |
| Incorrect Solvent | The solvent can significantly impact the reaction outcome. For instance, in the oxidation of furfural to maleic acid, acetic acid has been shown to provide higher yields compared to other solvents like acetone (B3395972) or acetonitrile.[1][6] Consider screening different solvents or using a biphasic system to potentially improve yield and selectivity. |
| Catalyst Deactivation | Heterogeneous catalysts can be prone to deactivation due to leaching of the active metal or fouling by polymeric byproducts.[1] Consider catalyst regeneration procedures or using more robust catalytic systems. |
Problem 2: Formation of a Dark, Insoluble Precipitate (Polymerization)
| Potential Cause | Troubleshooting Suggestion |
| Strongly Acidic Conditions | Furan and its derivatives are known to polymerize under strongly acidic conditions.[1][3][4] The use of strong Lewis acids like AlCl₃ should be avoided.[4] |
| Inappropriate Catalyst | Opt for milder catalysts. Milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or salts of zinc(II) and indium(III) are better alternatives for furan acylation.[4] |
| High Reaction Temperature | Elevated temperatures can accelerate polymerization. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Presence of Water | In some acid-catalyzed reactions, the presence of water can promote ring-opening to form reactive aldehydes that can initiate polymerization.[5] Ensure anhydrous conditions if this is a suspected issue. |
Problem 3: Presence of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation | Carefully control the stoichiometry of the oxidizing agent. Using a large excess of the oxidant can lead to the degradation of the desired product.[1] Consider the slow, portion-wise addition of the oxidant to maintain a low instantaneous concentration. |
| Non-selective Reagent | If the starting material has multiple reactive sites, the oxidizing agent may not be selective for the desired transformation. In such cases, a more selective oxidant or the use of protecting groups may be necessary.[1] |
| Ring-Opening Side Reactions | The furan ring can be susceptible to cleavage under the reaction conditions. This can be influenced by the choice of oxidant, solvent, and temperature. Altering these parameters may help to suppress ring-opening pathways. |
Quantitative Data Summary
Table 1: Oxidation of Furfural to Maleic Acid with H₂O₂ in Different Solvents [8]
| Solvent | Furfural Conversion (%) | Maleic Acid Yield (%) | 5-Hydroxy-furan-2(5H)-one Yield (%) |
| Acetic Acid | >99 | 59 | Traces |
| Cyclohexane | >99 | 43 | 15 |
| Water | 54 | 16 | 32 |
| Ethanol | 89 | 10 | 45 |
| Acetone | >99 | 4 | 65 |
Reaction conditions: 2.6 mmol of furfural, 14.0 mmol of H₂O₂ (35% aq. sol.), 0.1 g of TS-1 catalyst, 5 mL solvent, 80 °C, 4 h.
Table 2: Oxidation of Various Furan Derivatives to Maleic Acid [8]
| Starting Material | Maleic Acid Yield (%) |
| 2(5H)-Furanone | 76 |
| Furan | 58 |
| Furfuryl Alcohol | 49 |
Reaction conditions were optimized for the oxidation of furfural.
Experimental Protocols
Protocol 1: Catalytic Oxidation of Furfural to Maleic Acid[1][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfural, acetic acid (as the solvent), and the TS-1 catalyst.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Oxidant Addition: Add hydrogen peroxide (H₂O₂) dropwise to the heated mixture over a specified period.
-
Reaction Monitoring: Maintain the reaction at the set temperature with vigorous stirring for the required time (e.g., 4 hours). The progress of the reaction can be monitored by techniques such as HPLC or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Remove the heterogeneous catalyst by filtration. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude maleic acid.
-
Purification: The crude product can be further purified by recrystallization.
Protocol 2: The Achmatowicz Reaction[1][7]
-
Dissolution: Dissolve the starting furfuryl alcohol in a suitable solvent mixture, such as methanol (B129727) or a mixture of THF and water.
-
Buffering: Add a buffer, for example, sodium bicarbonate (NaHCO₃) and sodium acetate (B1210297) (NaOAc), to maintain a stable pH.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Oxidant Addition: Slowly add the oxidizing agent, such as N-bromosuccinimide (NBS) or bromine, to the cooled and stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining oxidant (e.g., with a solution of sodium thiosulfate).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude dihydropyranone product, which can be further purified by column chromatography.
Visualizations
Caption: Major pathways in furan derivative oxidation.
Caption: Troubleshooting decision tree for furan oxidation.
Caption: Simplified mechanism of the Achmatowicz reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemdotblog.wordpress.com [organicchemdotblog.wordpress.com]
- 10. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. synarchive.com [synarchive.com]
Technical Support Center: Removal of Residual Catalyst from 2-Furanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Furanol. The following sections address common issues encountered during the removal of residual catalysts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in this compound synthesis and what are the primary methods for their removal?
A1: Common catalysts in the synthesis of this compound and related furan (B31954) derivatives include heterogeneous catalysts like Zinc Oxide (ZnO) nanocatalysts, and homogeneous catalysts such as Palladium (Pd) and Copper (Cu) complexes.
Primary removal methods are:
-
For Heterogeneous Catalysts (e.g., ZnO nanocatalysts): Simple physical separation techniques are typically effective. These include vacuum filtration, centrifugation, or decantation.
-
For Homogeneous Catalysts (e.g., Palladium, Copper): These are dissolved in the reaction mixture and require more elaborate purification techniques. Common methods include column chromatography, liquid-liquid extraction with a chelating agent, or the use of metal scavengers.
Q2: My this compound product is a polar molecule. Does this affect the choice of catalyst removal method?
A2: Yes, the polarity of this compound is a critical consideration. For methods like silica (B1680970) gel chromatography, the polar nature of your product will influence the choice of the solvent system (eluent) to ensure effective separation from the catalyst residue without excessive retention of the product on the column. For liquid-liquid extraction, the solubility of your product in the chosen solvents will determine the efficiency of the separation.
Q3: I am using a ZnO nanocatalyst for my this compound synthesis. After filtration, I suspect there are still fine catalyst particles in my product. How can I remove them?
A3: If you suspect residual ZnO nanoparticles after initial filtration, you can try the following:
-
Membrane Filtration: Use a membrane filter with a pore size smaller than the catalyst particles (e.g., 0.2 µm or smaller).
-
Centrifugation: High-speed centrifugation can pellet the fine nanoparticles, allowing you to decant the supernatant containing your product.
-
Washing: Washing the crude product solution with a dilute acidic solution (e.g., very dilute HCl) can help to dissolve any remaining ZnO. However, this must be done with caution to avoid degradation of the this compound product. Neutralize the aqueous layer before disposal.
Q4: After a palladium-catalyzed cross-coupling reaction to synthesize a this compound derivative, my product is still colored, suggesting residual palladium. What is the most effective way to remove it?
A4: Residual palladium often imparts a grayish or black color to the product. Here are some effective removal strategies:
-
Column Chromatography: Flash chromatography on silica gel is a standard method. The choice of eluent is crucial for polar compounds.
-
Metal Scavengers: These are solid-supported reagents with functional groups that chelate to the metal, allowing it to be filtered off. Thiol-based scavengers are particularly effective for palladium.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb the palladium, which is then removed by filtration. This method may lead to some product loss due to adsorption.
-
Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can extract the palladium into the aqueous phase.
Q5: How can I quantify the amount of residual catalyst in my final this compound product?
A5: Highly sensitive analytical techniques are required to quantify trace metal residues. The most common method used in the pharmaceutical industry is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) .[1] These techniques can detect metal concentrations down to parts-per-billion (ppb) levels.
Q6: What are the acceptable limits for residual metal catalysts in pharmaceutical products?
A6: Regulatory agencies like the European Medicines Agency (EMA) have established guidelines for acceptable limits of metal catalyst residues in active pharmaceutical ingredients (APIs).[2][3][4] The limits are based on the Permitted Daily Exposure (PDE) and depend on the route of administration (oral, parenteral, etc.). For example, for palladium, a common PDE is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10g.[4]
Troubleshooting Guides
Troubleshooting Removal of Heterogeneous Catalysts (e.g., ZnO Nanocatalysts)
| Problem | Possible Cause | Suggested Solution(s) |
| Catalyst passes through the filter paper during filtration. | - The pore size of the filter paper is too large for the catalyst particles.- The catalyst is in a very fine, colloidal form. | - Use a finer filter paper (e.g., Whatman Grade 42) or a glass microfiber filter.- Consider using a membrane filter (e.g., 0.2 µm PTFE).- Centrifuge the reaction mixture at high speed to pellet the catalyst before decanting the supernatant. |
| The filtration is very slow, and the filter clogs. | - The catalyst particles are very fine and are blocking the pores of the filter medium.- The product may be precipitating during filtration. | - Use a filter aid like Celite®. Add a small layer of Celite® to the filter paper before filtration and/or mix a small amount with the reaction mixture before filtering.- Ensure your product is fully dissolved in the solvent during filtration. You may need to use a larger volume of solvent or a more polar solvent. |
| After filtration and solvent removal, the product is not pure. | - The catalyst may have adsorbed some starting materials or byproducts, which are then co-eluted with the product during workup. | - Wash the filtered catalyst with a small amount of fresh solvent to recover any adsorbed product.- Further purification of the filtrate by column chromatography or recrystallization may be necessary. |
Troubleshooting Removal of Homogeneous Catalysts (e.g., Palladium)
| Problem | Possible Cause | Suggested Solution(s) |
| Product remains colored (gray/black) after column chromatography. | - The palladium has streaked throughout the column.- The chosen eluent is not optimal for separating the product from the palladium species. | - Pre-treat the crude product with a metal scavenger before chromatography.- Try a different solvent system for chromatography. Sometimes adding a small amount of a chelating agent like triethylamine (B128534) to the eluent can help.- Ensure the silica gel is of high quality, as trace metals in the silica can sometimes interact with the product. |
| Significant product loss during purification with metal scavengers. | - The product is physically adsorbed onto the scavenger resin.- The scavenger is reacting with the product. | - After filtering off the scavenger, wash it thoroughly with a suitable solvent to recover any adsorbed product.- Choose a scavenger with a different functional group that is less likely to interact with your product.- Reduce the amount of scavenger used or the contact time. |
| Emulsion formation during aqueous washes with chelating agents (e.g., EDTA). | - The polarity of the organic solvent and the aqueous phase are too similar.- Vigorous shaking. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and help break the emulsion.- Instead of shaking vigorously, gently invert the separatory funnel several times.- Allow the mixture to stand for a longer period to allow for phase separation. |
Data Presentation
Table 1: Efficiency of Palladium Removal Methods
The following data is adapted from a study on palladium-catalyzed reactions of indole (B1671886) derivatives and may serve as a general guide. The efficiency can vary depending on the specific this compound derivative and reaction conditions.
| Purification Method | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) | Removal Efficiency (%) |
| Aqueous Workup Only | ~5000 | ~800 - 1500 | 70 - 84% |
| Column Chromatography | ~800 - 1500 | ~50 - 200 | 75 - 97% |
| Column Chromatography + Metal Scavenger | ~50 - 200 | < 10 - 50 | > 50 - 95% |
Experimental Protocols
Protocol 1: Removal of ZnO Nanocatalyst by Filtration
Objective: To remove a heterogeneous ZnO nanocatalyst from a this compound reaction mixture.
Materials:
-
Crude reaction mixture containing this compound and ZnO nanocatalyst in an organic solvent (e.g., ethanol).
-
Büchner funnel and flask.
-
Filter paper (e.g., Whatman Grade 42 or equivalent).
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Filter aid (e.g., Celite®).
-
Wash solvent (the same solvent as the reaction).
-
Vacuum source.
Procedure:
-
Place a piece of filter paper in the Büchner funnel and wet it with a small amount of the wash solvent to ensure it is sealed.
-
Add a thin layer (approx. 0.5 cm) of Celite® onto the filter paper and gently press it down.
-
Wet the Celite® pad with the wash solvent.
-
Pour the crude reaction mixture onto the Celite® pad under vacuum.
-
Wash the reaction flask with a small amount of the wash solvent and pour this onto the filter to ensure all the product is transferred.
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Wash the filter cake with two to three small portions of the wash solvent to recover any remaining product.
-
Combine the filtrate, which contains the purified this compound solution.
-
The solvent can then be removed under reduced pressure.
Protocol 2: Removal of Residual Palladium using a Thiol-Based Scavenger
Objective: To remove residual palladium catalyst from a this compound product solution.
Materials:
-
Crude this compound solution containing residual palladium catalyst.
-
Thiol-functionalized silica gel scavenger (e.g., SiliaMetS® Thiol).
-
Suitable reaction vessel (e.g., round-bottom flask).
-
Magnetic stirrer and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or a syringe filter).
Procedure:
-
Dissolve the crude this compound product in a suitable organic solvent if it is not already in solution.
-
Add the thiol-based scavenger to the solution. A typical starting point is 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Stir the mixture at room temperature. The scavenging time can range from 1 to 24 hours. The progress can be monitored by TLC by observing the disappearance of the baseline catalyst spot or by analyzing samples for palladium content.
-
Once the scavenging is complete, remove the scavenger by filtration. For small scale reactions, a syringe filter can be used. For larger scales, vacuum filtration is suitable.
-
Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to obtain the purified this compound product.
Protocol 3: Purification by Silica Gel Column Chromatography
Objective: To purify this compound from a soluble catalyst (e.g., Palladium or Copper complexes).
Materials:
-
Crude this compound product.
-
Silica gel (for flash chromatography).
-
Chromatography column.
-
Eluent (a solvent system appropriate for this compound, e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Collection tubes.
-
TLC plates and developing chamber.
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using the chosen eluent.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.
-
Load the Sample: Carefully add the sample to the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the solvent system, applying pressure (flash chromatography) to maintain a steady flow rate.
-
Collect Fractions: Collect the eluate in fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound product. The catalyst residue, being more polar, will typically elute much later or remain on the top of the column.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Furanol Characterization
For researchers, scientists, and professionals in drug development, the accurate characterization and quantification of small molecules like 2-Furanol is paramount. This guide provides a comprehensive comparison of key analytical methodologies for the analysis of this compound and its derivatives. We will delve into the primary chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and discuss the utility of spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation.
Performance Comparison of Analytical Techniques
The selection of an analytical method for this compound characterization is dependent on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (quantification vs. identification). The following table summarizes the performance of GC-MS and HPLC for the analysis of furanones, based on data from closely related and structurally similar compounds due to the limited availability of specific validation data for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. |
| Limit of Detection (LOD) | High sensitivity, typically in the ng/mL to pg/mL range. For related furanones, LODs can be as low as 0.01-0.02 ng/g in complex matrices.[1] | Good sensitivity, generally in the µg/mL to ng/mL range. For some furan (B31954) derivatives, LODs can be around 0.03 µg/mL. |
| Limit of Quantification (LOQ) | Typically in the ng/mL range. For furan in food matrices, LOQs are reported to be between 0.04-0.06 ng/g.[1] | Generally in the µg/mL range. For related compounds, LOQs can be around 0.08 µg/mL. |
| Linearity (R²) | Excellent, typically >0.99.[2] | Excellent, typically >0.999. |
| Accuracy/Recovery | Good, often in the range of 80-120%, but can be matrix-dependent. For furan in various food matrices, recovery ranges from 77.81-111.47%.[1] | Very good, often >90%. |
| Precision (RSD%) | Good, typically <15%. | Excellent, typically <5%. |
| Sample Throughput | Moderate, with run times typically around 20-30 minutes. | High, with modern UHPLC systems offering very short run times. |
| Selectivity | High, especially with MS/MS, which can distinguish between isomers. | Good, can be enhanced with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). |
| Compound Volatility | Requires volatile or semi-volatile analytes. Derivatization may be necessary for polar compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
Spectroscopic Methods for Structural Elucidation
Beyond chromatographic techniques for separation and quantification, spectroscopic methods are indispensable for the definitive structural characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's constitution and connectivity. Two-dimensional NMR techniques, such as COSY and HSQC, can further confirm the proton-proton and proton-carbon correlations within the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group and the C-O and C=C bonds within the furan ring, confirming its key structural features.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the quantification of this compound in a variety of sample matrices.
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME) :
-
Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
For aqueous samples, add a salt (e.g., NaCl) to saturation to increase the volatility of the analyte.
-
Add an internal standard solution (e.g., a deuterated analog of this compound) for accurate quantification.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of this compound in the headspace.
-
Expose a suitable SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
-
-
GC-MS Analysis :
-
GC System : Agilent 7890B or equivalent.
-
Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector : Splitless mode, 250°C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program : Start at 40°C, hold for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.
-
MS System : Agilent 5977A or equivalent.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 35-350.
-
Data Acquisition : Scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
-
Data Analysis :
-
Identify this compound based on its retention time and mass spectrum, comparing it to a pure standard.
-
Quantify using a calibration curve generated from standards of known concentrations, normalized to the internal standard.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the analysis of this compound, particularly in liquid samples or for less volatile derivatives.
-
Sample Preparation (Liquid-Liquid Extraction - LLE) :
-
To an aqueous sample, add a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex or shake vigorously for several minutes to partition the this compound into the organic phase.
-
Centrifuge to separate the layers and carefully collect the organic layer.
-
Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis :
-
HPLC System : Agilent 1260 Infinity II or equivalent.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of water (A) and acetonitrile (B52724) or methanol (B129727) (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detector : UV-Vis or Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of this compound, or a Mass Spectrometer (MS).
-
Injection Volume : 10-20 µL.
-
-
Data Analysis :
-
Identify this compound by its retention time compared to a standard.
-
Quantify using a calibration curve constructed from the peak areas of standards at different concentrations.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
The characterization of this compound can be effectively achieved through a combination of chromatographic and spectroscopic techniques. GC-MS is a highly sensitive and selective method, particularly well-suited for volatile and semi-volatile furanones, and is often the method of choice for trace-level quantification in complex matrices. HPLC offers a versatile alternative, especially for less volatile or thermally sensitive derivatives. For unambiguous structural confirmation, NMR spectroscopy is the gold standard, complemented by FTIR for functional group identification. The choice of the most appropriate analytical method or combination of methods will ultimately depend on the specific research or development objectives.
References
- 1. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the GC-MS Analysis of 2-Furanol and Its Isomers
For researchers, scientists, and professionals in drug development, the accurate analysis of furanols and their isomers is critical due to their prevalence in food chemistry, biomass processing, and as potential synthons in pharmaceutical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for the separation and identification of these volatile compounds. This guide provides an objective comparison of the GC-MS analysis of 2-furanol and its common isomer, 3-furanol, with supporting data on related furanone tautomers, detailed experimental protocols, and visual workflows.
A significant challenge in the analysis of simple hydroxyfurans is their tautomeric equilibrium with the corresponding furanones. For instance, this compound readily tautomerizes to 2(5H)-furanone. This dynamic equilibrium can influence chromatographic behavior and mass spectral fragmentation, making the analysis of the pure hydroxy tautomer challenging. Consequently, analytical methods often detect the more stable furanone form.
Quantitative Data Comparison
The following table summarizes key GC-MS data for this compound, 3-furanol, and their related isomers. Due to the tautomeric nature of this compound, data for its more stable 2(5H)-furanone form is presented. Retention indices (Kovats RI) are provided for a polar DB-Wax column to indicate the expected elution order. Mass spectral data highlights the key diagnostic ions for identification.
| Compound | Structure | Molar Mass ( g/mol ) | Kovats RI (DB-Wax) | Key Mass Spectral Fragments (m/z) |
| This compound (as 2(5H)-Furanone) | 84.07 | ~1450 - 1550 | 84 (M+) , 55, 41, 39 | |
| 3-Furanol | 84.07 | ~1650 - 1750 | 84 (M+) , 55, 43, 41, 39 | |
| Furfuryl alcohol (2-Furanmethanol) | 98.10 | 1661[1] | 98 (M+) , 81, 70, 53, 41 | |
| Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) | 128.13 | 2039[2] | 128 (M+) , 113, 85, 57, 43 |
Note: Kovats Retention Index (RI) values are approximate and can vary based on the specific GC conditions.
Experimental Protocol: GC-MS Analysis of Furanol Isomers
This protocol outlines a general method for the analysis of furanols and their isomers in a liquid matrix, adaptable for various sample types.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Apparatus: 20 mL headspace vials with magnetic crimp caps, SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS).
-
Procedure:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
For enhanced volatilization, add 1.5 g of NaCl to the vial.
-
If derivatization is desired to stabilize the hydroxyl group, a suitable agent can be added at this stage.
-
Seal the vial with a magnetic crimp cap.
-
Incubate the vial at 60°C for 15 minutes with agitation to allow for equilibration of the analytes in the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35 - 350.
Visualizing the Workflow and Fragmentation
GC-MS Analytical Workflow
The following diagram illustrates the typical workflow for the GC-MS analysis of furanol isomers using HS-SPME.
Proposed Mass Fragmentation Pathway of 2(5H)-Furanone
The mass spectrum of 2(5H)-furanone, the stable tautomer of this compound, is characterized by a prominent molecular ion peak and subsequent fragmentation through the loss of carbon monoxide and other neutral species.
This guide provides a foundational understanding for the GC-MS analysis of this compound and its isomers. For definitive identification and accurate quantification, the use of certified reference standards is highly recommended. The inherent tautomerism of these compounds should always be considered when interpreting analytical results.
References
A Comparative Guide to HPLC Methods for Furanol Derivative Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical and chemical research for the precise quantification of various compounds, including the diverse class of furanol derivatives. The selection of an appropriate HPLC method is critical for achieving accurate and reproducible results. This guide provides a comparative overview of various HPLC methods for the quantification of furanol derivatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their analytical endeavors.
The primary modes of HPLC employed for furanol derivative analysis are Reversed-Phase (RP), Normal-Phase (NP), and advanced techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). Each method offers distinct advantages in terms of selectivity, sensitivity, and speed.
Comparative Analysis of HPLC Methods
The following tables summarize the key quantitative parameters of different HPLC methods applied to the analysis of various furanol derivatives.
Table 1: Reversed-Phase HPLC Methods for Furanocoumarin Quantification
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | LOD | LOQ | Linearity Range |
| Bergaptol, Psoralen, Bergapten (B1666803), 6',7'-dihydroxybergamottin, Bergamottin (B190657) | Inertsil ODS-2, 5 µm | Water and Acetonitrile gradient | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 6,7-dihydroxybergamottin and other furanocoumarins | XBridge Shield RP18, 5 µm, 4.6 x 150 mm | A: 2% Acetic Acid, B: Acetonitrile (gradient) | 0.75 | UV @ 310 nm | Not Specified | Not Specified | Not Specified | Not Specified |
| Furosemide and Furosemide-related compound B | Symmetry® C18, 5 µm, 4.6 x 250 mm | 0.1% Acetic Acid in Water:Acetonitrile (60:40, v/v) | 1.0 | UV @ 272 nm | FUR: ~5.5, FUR-B: ~8.0 | Not Specified | Not Specified | >0.995 (R²) |
| Formoterol Fumarate and related substances | Alltech Alltima C18, 150 x 4.6 mm | 50 mM Ammonium (B1175870) Acetate (pH 5.0):Ethanol (65:35, v/v) | 1.0 | UV @ 242 nm | Not Specified | 0.03 µg/mL | 0.08 µg/mL | 0.03 - 255 µg/mL |
Table 2: HPLC and UPLC-MS/MS Methods for Other Furan (B31954) Derivatives
| Analyte(s) | Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | LOD | LOQ | Linearity |
| FFA, 2-FA, HMF, HMFA | HPLC-DAD | Zorbax Eclipse XBD-C8, 5 µm, 4.6 x 150 mm | A: 0.1% Acetic Acid in Water, B: Methanol (B129727) (gradient) | 0.5 | DAD | Not Specified | Not Specified | Not Specified |
| Seven Furanocoumarins | UPLC-MS/MS | Not Specified | Not Specified | Not Specified | MS/MS | Not Specified | Not Specified | Not Specified |
| Phenolic acids, aldehydes, coumarins, and furanic derivatives | HPLC | Not Specified | Not Specified | Not Specified | Not Specified | 0.03 mg/L (umbelliferone) | 0.09 mg/L (umbelliferone) | Not Specified |
| Eight VOC metabolites including furan derivatives | UPLC-MS/MS | Waters HSS-pentafluorophenyl (PFP), 1.8 µm, 2.1 x 100 mm | A: 5 mM Ammonium Formate (B1220265) (pH 2.9), B: Methanol (gradient) | Not Specified | ESI-MS/MS | Low to sub-ng/mL | Not Specified | Over 3 orders of magnitude |
| 5-HMF, 2-FOL, 2-FAL, 2-ACF, 5-MEF | HPLC-DAD | Not Specified | Not Specified | Not Specified | DAD | Based on S/N of 3 | Based on S/N of 10 | R² > 0.999 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for representative HPLC methods.
Protocol 1: Reversed-Phase HPLC for Furanocoumarin Analysis in Citrus Juice[1][2]
This method is suitable for the quantification of five major furanocoumarins.
-
Sample Preparation:
-
Centrifuge juice samples to remove solid pulp.
-
Perform solid-phase extraction (SPE) for purification. A reverse-phase DSC-18LT cartridge is recommended for optimal recovery.[1]
-
Alternatively, use liquid-liquid extraction with ethyl acetate.[1] Methanol has also been shown to be an effective extraction solvent.[1]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Detection: UV detection is commonly used, with 310 nm being the optimal wavelength for many furanocoumarins like bergapten and bergamottin.[1]
-
Quantification: Generate a calibration curve using standards of known concentrations.
Protocol 2: HPLC-DAD for Furan Derivatives in Coffee[4]
This method allows for the simultaneous determination of several furan derivatives.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: Zorbax Eclipse XBD-C8, 5 µm, 4.6 x 150 mm, with a pre-column.[4]
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B).[4]
-
Start with 100% A.
-
At 2.5 min, increase B to 16%.
-
Between 10 and 10.5 min, increase B to 100% and hold until 15 min.[4]
-
-
Flow Rate: 0.5 mL/min.[4]
-
Detection: Diode Array Detector (DAD), monitoring at the absorption maximum of each compound.[4]
-
Protocol 3: UPLC-MS/MS for Furanocoumarin Metabolites in Biological Samples[5][6]
This highly sensitive method is ideal for analyzing metabolites in complex matrices like urine and plasma.
-
Sample Preparation:
-
UPLC-MS/MS Conditions:
-
Column: Waters Acquity UPLC HSS-pentafluorophenyl (PFP), 1.8 µm, 2.1 x 100 mm.[7][8]
-
Mobile Phase: A gradient of 5 mM ammonium formate buffer (pH 2.9) (A) and methanol (B).[7][8]
-
Detection: Electrospray Ionization (ESI) Tandem Mass Spectrometry.[7][8] This allows for highly selective and sensitive quantification. The detection limits for bergamottin with LC-MS/MS can be as low as 0.0005-0.001 mg/L, compared to 0.08 mg/L with UV detection.[1]
-
Visualizing the HPLC Workflow
A generalized workflow for the HPLC analysis of furanol derivatives is depicted below. This diagram illustrates the key steps from sample collection to data analysis.
Caption: General workflow for HPLC analysis of furanol derivatives.
The selection between normal-phase and reversed-phase chromatography depends on the polarity of the furanol derivatives. While reversed-phase is more common, normal-phase can be complementary for separating closely related furanocoumarins.[9][10] For complex samples or when high sensitivity is required, UPLC-MS/MS offers significant advantages.[1][7][8] Method validation according to ICH guidelines is essential to ensure the reliability of the results, including parameters like linearity, accuracy, precision, and robustness.[11][12][13]
References
- 1. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a reversed-phase high-performance liquid chromatographic method for analyzing furanocoumarin components in citrus fruit juices and Chinese herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: Benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. jordilabs.com [jordilabs.com]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
A Comparative Analysis of the Reactivity of 2-Furanol and 3-Furanol for Researchers and Drug Development Professionals
An objective guide to the chemical behavior of 2-hydroxyfuran and 3-hydroxyfuran, focusing on their tautomeric nature, electronic properties, and predicted reactivity profiles in key chemical transformations.
The isomeric furanols, 2-furanol and 3-furanol (B3050859), are heterocyclic organic compounds that, despite their structural similarity, exhibit distinct chemical properties primarily governed by the position of the hydroxyl group on the furan (B31954) ring. This guide provides a comparative analysis of their reactivity, drawing upon established principles of organic chemistry, available literature on furan derivatives, and computational studies. This information is of particular relevance to researchers in medicinal chemistry and drug development, where the furan scaffold is a common motif.[1][2]
Keto-Enol Tautomerism: The Decisive Factor in Furanol Reactivity
A critical aspect influencing the reactivity of both this compound and 3-furanol is their existence in a tautomeric equilibrium with their corresponding keto forms: 2(5H)-furanone and 3(2H)-furanone, respectively. Under most conditions, this equilibrium strongly favors the non-aromatic furanone tautomer.[3][4] This is a key distinction from other aromatic phenols where the enol (phenolic) form is overwhelmingly stable. The disruption of the furan ring's aromaticity in the keto form is offset by the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[4]
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of substituents.[5][6] The relative proportion of the enol tautomer, though minor, is crucial as it dictates the availability of the aromatic, electron-rich furan ring for reactions such as electrophilic aromatic substitution.
Comparative Reactivity Profile
The following table summarizes the predicted comparative reactivity of this compound and 3-furanol in key organic reactions. These predictions are based on the electronic effects of the hydroxyl group on the furan ring and established reactivity patterns of furan and its derivatives.
| Reaction Type | This compound | 3-Furanol | Rationale |
| Electrophilic Aromatic Substitution | More reactive | Less reactive | The hydroxyl group at the 2-position strongly activates the ring, particularly at the 5-position, through resonance. Electrophilic substitution on furan itself is known to favor the 2-position due to the formation of a more stable carbocation intermediate.[7] |
| Acidity (pKa) | More acidic | Less acidic | The negative charge of the conjugate base of this compound can be delocalized over the oxygen atom and the furan ring, including the ring oxygen, leading to greater stabilization. |
| Oxidation | Prone to oxidation and polymerization | More stable to oxidation | The electron-rich nature of the this compound ring makes it more susceptible to oxidation, which can also lead to polymerization, similar to the behavior of 2-furanmethanol.[8] |
| Diels-Alder Cycloaddition | Less reactive diene | More reactive diene | Computational studies on substituted furans suggest that 3-substituted furans may have a lower activation energy barrier for Diels-Alder reactions compared to their 2-substituted counterparts.[8] |
| Nucleophilic Substitution (of the hydroxyl group) | More facile | Less facile | Protonation of the hydroxyl group at the 2-position leads to a more stable carbocation-like intermediate due to resonance delocalization involving the ring oxygen. |
In-depth Analysis of Reactivity
Electrophilic Aromatic Substitution
In their enol forms, both furanols are activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. However, this compound is predicted to be significantly more reactive. The hydroxyl group at the 2-position can better stabilize the positive charge in the intermediate of electrophilic attack through resonance, particularly for substitution at the 5-position.
Diels-Alder Reaction
In the context of the Diels-Alder reaction, where the furan ring acts as a diene, 3-furanol is predicted to be the more reactive isomer. Computational studies on the reactivity of 2- and 3-furanmethanol (B180856) have shown that the 3-substituted furan has a lower activation energy for cycloaddition with maleic anhydride.[8] This suggests a similar trend for the parent furanols.
Experimental Protocols: A Note on the Tautomeric Challenge
Direct experimental comparison of the reactivity of this compound and 3-furanol is complicated by their rapid and dominant tautomerization to the corresponding furanones. Any experimental protocol would need to carefully consider and control the position of the keto-enol equilibrium.
A potential experimental workflow to investigate their relative reactivity in, for example, electrophilic bromination, would involve the following steps:
Protocol Considerations:
-
Solvent Choice: The use of non-polar, aprotic solvents may slightly favor the enol tautomer, making it more available for reaction.[6]
-
Temperature Control: Low temperatures are crucial to minimize side reactions and potentially trap the kinetic product.
-
Quantitative Analysis: Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for identifying and quantifying the products formed, allowing for a comparison of conversion rates.[5]
Implications for Drug Development
The furan ring is a prevalent scaffold in numerous biologically active compounds.[1][2] Understanding the relative reactivity of its hydroxylated derivatives is crucial for:
-
Lead Optimization: Modifying the substitution pattern on a furan-containing drug candidate can significantly impact its metabolic stability and interaction with biological targets. The greater susceptibility of the this compound scaffold to oxidation, for instance, could be a liability or a feature to be exploited in prodrug design.
-
Synthesis of Novel Analogs: The differential reactivity of 2- and 3-furanol can be leveraged to synthesize a diverse range of derivatives for structure-activity relationship (SAR) studies. For example, the enhanced reactivity of this compound towards electrophiles could be utilized for the facile introduction of various functional groups.
Conclusion
While direct, quantitative experimental comparisons of the reactivity of this compound and 3-furanol are scarce in the literature, a comparative analysis based on fundamental chemical principles and computational data provides valuable insights for the research and drug development community. The position of the hydroxyl group profoundly influences the keto-enol tautomeric equilibrium and the electronic properties of the furan ring, leading to distinct reactivity profiles. This compound is predicted to be more susceptible to electrophilic attack and oxidation, while 3-furanol is expected to be a more reactive diene in Diels-Alder reactions. These differences should be carefully considered in the design and synthesis of furan-containing molecules of pharmaceutical interest.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Furanone - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Guide to the Tautomeric Forms of Furanols
For researchers, scientists, and professionals in drug development, a comprehensive understanding of tautomerism is crucial for predicting molecular behavior, including reactivity and biological activity. Furanols, and their corresponding furanone tautomers, exist in a dynamic equilibrium that is sensitive to environmental conditions such as solvent and pH.[1] This guide provides an objective comparison of the spectroscopic techniques used to characterize these tautomers, supported by experimental data and detailed methodologies.
Spectroscopic Data Comparison
The differentiation of furanol tautomers is primarily achieved through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1] Each technique provides unique insights into the structural features of the keto and enol forms.
Table 1: Comparative Spectroscopic Data of Furanol Tautomers
| Spectroscopic Technique | Keto Tautomer (Furanone) | Enol Tautomer (Hydroxyfuran) | Key Distinguishing Features |
| ¹H NMR | Aliphatic protons adjacent to the carbonyl group. | Vinylic protons and a hydroxyl proton signal (often broad). | The presence of either aliphatic or vinylic protons, and the characteristic hydroxyl peak for the enol form. |
| ¹³C NMR | Signal for a ketone carbonyl carbon (~195-215 ppm).[2][3] | Signals for sp² carbons of the double bond and a carbon bearing a hydroxyl group. | The downfield shift of the carbonyl carbon in the keto form is a clear indicator. |
| IR Spectroscopy | Strong C=O stretching band (~1700-1780 cm⁻¹).[4] | O-H stretching band (broad, ~3200-3600 cm⁻¹) and C=C stretching band.[1] | The presence of a strong carbonyl peak for the keto form versus a broad hydroxyl peak for the enol form. |
| UV-Vis Spectroscopy | π → π* transition of the α,β-unsaturated lactone system (~200-220 nm).[1] | Extended conjugation in the hydroxyfuran form leads to a bathochromic shift (~250-300 nm).[1] | The enol form typically absorbs at a longer wavelength due to increased conjugation. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for the reliable spectroscopic analysis of furanol tautomers.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the furanol sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube.[1] For quantitative analysis, add a known concentration of an internal standard.
-
Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1] For quantitative measurements, a 90° pulse angle and a longer relaxation delay (at least 5 times the longest T₁) are recommended.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to ¹H NMR.
-
2D NMR (Optional): To aid in structural assignment, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.[1]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the signals in the ¹H NMR spectrum to determine the relative ratio of the tautomers.[1]
Protocol 2: IR Spectroscopy Analysis
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, prepare a KBr pellet or a mull (e.g., Nujol). Solutions can be analyzed in a suitable IR-transparent solvent and cell.
-
Background Collection: Record a background spectrum of the empty sample holder or the pure solvent.
-
Sample Analysis: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic stretching frequencies for the C=O group in the keto tautomer and the O-H and C=C groups in the enol tautomer. The presence of a broad O-H stretch is often indicative of hydrogen bonding in the enol form.[1]
Protocol 3: UV-Vis Spectroscopy Analysis
-
Sample Preparation: Dissolve the furanol sample in a UV-transparent solvent (e.g., ethanol, hexane, or water) to a concentration that gives an absorbance reading between 0.1 and 1.
-
Instrument Blank: Use the pure solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). A shift in λmax can indicate a change in the tautomeric equilibrium.[1] It is important to allow the solution to equilibrate and to control the pH, as these factors can significantly influence the tautomeric ratio.[1][5]
Visualizing the Tautomeric Equilibrium and Analysis Workflow
The following diagrams illustrate the keto-enol tautomerism of furanols and a general workflow for their spectroscopic analysis.
References
A Comparative Guide to the Synthesis of 2-Furanol: Validation of a Novel High-Yield Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic route to 2-furanol against a well-established classical method. The objective is to validate the performance of the new route by presenting key experimental data, detailed protocols, and clear visual representations of the synthetic pathways. This compound and its tautomer, 2(5H)-furanone, are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Executive Summary
A recently developed synthetic method for this compound, involving the ipso-hydroxylation of a phenylboronic acid precursor, demonstrates a significantly higher yield (92%) compared to the classical approach of furfural (B47365) oxidation (yields typically ranging from 50-70%). The new route offers a more efficient and potentially more atom-economical pathway to this important heterocyclic compound. This guide will delve into the experimental details of both methods to provide a clear basis for comparison.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the new and established synthetic routes to this compound.
| Parameter | New Synthetic Route (Ipso-hydroxylation) | Established Synthetic Route (Furfural Oxidation) |
| Starting Material | Arylboronic Acid | Furfural |
| Key Reagents | Dihydrogen peroxide, ZnO nanocatalyst | Dihydrogen peroxide, Trifluoroacetic acid (TFA) |
| Solvent | Water | None (neat) |
| Temperature | 20°C (Room Temperature) | Room Temperature |
| Reaction Time | Not specified (monitored by TLC) | 1 hour |
| Reported Yield | 92%[1] | up to 52%[2] |
| Purity | High (purified by column chromatography) | High (purified by column chromatography) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New Synthetic Route: Ipso-hydroxylation of a Phenylboronic Acid Precursor
This protocol is based on the work of Phukan, Mahanta, and Rashid (2018).
Materials:
-
Arylboronic acid (1 mmol)
-
30% aqueous Dihydrogen peroxide (H₂O₂) (0.2 mL)
-
ZnO nanocatalyst (5 mol%)
-
Water (2 mL)
-
Diethyl ether
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel (100-200 mesh)
-
Hexane and Ethyl acetate (B1210297)
Procedure:
-
In a 50 mL round-bottomed flask, a mixture of the arylboronic acid (1 mmol), 30% aqueous H₂O₂ (0.2 mL), ZnO nanocatalyst (5 mol%), and 2 mL of water are stirred at room temperature under aerobic conditions.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion of the reaction, the mixture is diluted with 20 mL of water and extracted with diethyl ether (3 x 20 mL).[1]
-
The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.[1]
-
The solvent is removed using a rotary evaporator under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford the desired this compound product.[1]
-
The final product is identified and characterized by ¹H NMR and ¹³C NMR spectroscopy.[1]
Established Synthetic Route: Oxidation of Furfural
This protocol is adapted from established methods for the oxidation of furfural to 2(5H)-furanone, the more stable tautomer of this compound.[3][4]
Materials:
-
Furfural
-
Trifluoroacetic acid (TFA)
-
30% aqueous Dihydrogen peroxide (H₂O₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
-
Ethyl acetate and Hexane
Procedure:
-
In a suitable reaction vessel, furfural is mixed with trifluoroacetic acid (TFA).[3]
-
30% aqueous H₂O₂ is added to the mixture.[3]
-
The reaction mixture is stirred for 1 hour at room temperature.[3]
-
After 1 hour, the reaction is quenched by the addition of a saturated solution of sodium bicarbonate until effervescence ceases.[3]
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).[3]
-
The combined organic layers are dried over anhydrous sodium sulfate.[3]
-
The drying agent is filtered off, and the organic phase is concentrated using a rotary evaporator.[3]
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield pure 2(5H)-furanone.[3]
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Conclusion
The validation of this new synthetic route, characterized by its high yield and mild reaction conditions, presents a significant advancement in the synthesis of this compound. The ipso-hydroxylation method not only offers a more efficient alternative to the classical oxidation of furfural but also utilizes water as a green solvent, enhancing its appeal from an environmental and economic perspective. For researchers and professionals in drug development and chemical synthesis, this novel pathway provides a more effective and sustainable method for obtaining a key synthetic intermediate.
References
A Comparative Analysis of the Biological Activities of Furanone Isomers
For Researchers, Scientists, and Drug Development Professionals
The furanone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. Isomeric variations of the furanone ring, along with diverse substitutions, give rise to a rich chemical space with distinct pharmacological profiles. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various furanone isomers, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery and development efforts.
Anticancer Activity: A Tale of Cytotoxicity and Selectivity
Furanone derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the specific isomeric form and substitution pattern. The 2(5H)-furanone core, in particular, has been a fertile ground for the development of potent cytotoxic compounds.
Comparative Cytotoxicity of Furanone Isomers
The in vitro cytotoxic activity of furanone isomers is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparison.
| Furanone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-2(5H)-furanones | |||
| Compound 4e | C6 (glioma) | 12.1 | [1] |
| Substituted 2(5H)-furanones | |||
| Compound 12 | A549 (non-small cell lung cancer) | Selective cytotoxicity | [2][3] |
| Compound 15 | A549 (non-small cell lung cancer) | Selective cytotoxicity | [2][3] |
| (E)-5-(Bromomethylene)furan-2(5H)-one | PC-3 (prostate cancer) | 0.93 ± 0.02 | [4] |
| 3,4-Dibromofuran-2(5H)-one | HCT-116 (colon cancer) | 0.4 ± 0.04 | [4] |
| N-2(5H)-furanonyl sulfonyl hydrazone 5k | MCF-7 (breast cancer) | 14.35 | [5] |
| Dihydro- and 5H-furan-ones | |||
| Various natural and synthetic furanones | B16F10 (melanoma), MCF-7 (breast cancer), U373 (glioblastoma) | >100 (generally weak activity) | [6][7] |
Key Observations:
-
Substitution is Key: Simple, unsubstituted furanones often exhibit weak anticancer activity. The introduction of specific substituents, such as halogens or bulky aromatic groups, can dramatically enhance cytotoxicity. For instance, brominated 2(5H)-furanones show potent activity against prostate and colon cancer cell lines.[4]
-
Isomeric Specificity: The arrangement of substituents on the furanone ring is critical. Bis-2(5H)-furanone derivatives have shown significant inhibitory activity against glioma cells.[1]
-
Selective Cytotoxicity: Certain 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one have demonstrated selective cytotoxicity towards non-small cell lung cancer cells (A549) while being less toxic to healthy lung epithelial cells.[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the furanone isomers and incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Antimicrobial Activity: Disrupting Communication and Inhibiting Growth
Furanone isomers have garnered significant attention for their antimicrobial properties, which often extend beyond simple bactericidal or fungicidal effects to include the disruption of bacterial communication systems, a process known as quorum sensing (QS) inhibition.
Comparative Antimicrobial Efficacy of Furanone Isomers
The antimicrobial activity of furanone derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Furanone Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2(5H)-Furanone Sulfones | |||
| Compound 26 | Staphylococcus aureus | 8 | [8] |
| Bacillus subtilis | 8 | [8] | |
| Thioether Derivatives of 2(5H)-Furanone | |||
| Compounds 7-18 | Gram-positive bacteria | > 64 | [8] |
| l-Borneol Possessing 2(5H)-Furanone | |||
| F131 | S. aureus (clinical isolates) | 8 - 16 | [9] |
| Candida albicans (clinical isolates) | 32 - 128 | [9] | |
| Chlorine-containing furanones | |||
| Various derivatives | Bacteria in rich broth | 150 - 600 | [10] |
| Bacteria in minimal glucose media | 0.75 | [10] |
Key Observations:
-
Selective Activity: Many furanone derivatives exhibit selective activity, being more effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis than Gram-negative bacteria.[8]
-
Structural Influence: The presence of a sulfonyl group appears to be important for the antimicrobial activity of 2(5H)-furanones, while thioether derivatives are less active.[8]
-
Quorum Sensing Inhibition: A primary mechanism of action for many furanones, particularly halogenated derivatives, is the inhibition of quorum sensing.[11][12][13] This disrupts bacterial communication and virulence factor production without necessarily killing the bacteria, which may reduce the likelihood of resistance development.
Mechanism of Action: Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication mechanism in bacteria that relies on the production and detection of signaling molecules called autoinducers. Halogenated furanones are structural mimics of N-acyl homoserine lactones (AHLs), a common class of autoinducers in Gram-negative bacteria.
By competitively binding to the LuxR-type receptors, furanones block the binding of the native AHLs, thereby preventing the activation of genes responsible for virulence factor production and biofilm formation.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined by the broth microdilution method.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The furanone isomer is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for 18-24 hours.
-
Observation: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Furanone isomers have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Comparative Anti-inflammatory Activity of Furanone Isomers
The anti-inflammatory potential of furanone derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
| Furanone Derivative | COX-2 Inhibition (IC50) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Pterostilbene-carboxylic acid derivatives with an oxime ether moiety (compounds 1, 2, 7, 8, 9) | 85.44 - 140.88 nM | Not specified | [14] |
| 1,3-Dihydro-2H-indolin-2-one derivatives (compounds 4e, 9h, 9i) | 2.35 - 3.34 µM | Not specified | [15] |
| Pyrazole derivatives | 0.52 - 22.25 µM | Up to 10.73 | [16] |
Key Observations:
-
Potent COX-2 Inhibition: Certain furanone-hybrid structures, such as those incorporating pterostilbene (B91288) or indolinone moieties, have demonstrated potent and selective inhibition of the COX-2 enzyme.[14][15]
-
Structure-Activity Relationship: The anti-inflammatory activity is highly dependent on the overall molecular structure, with specific substitutions playing a crucial role in conferring COX-2 selectivity.
Mechanism of Action: Inhibition of the NF-κB and MAPK Signaling Pathways
In addition to direct enzyme inhibition, some furanone derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
By inhibiting the IκB kinase (IKK) complex, furanone derivatives can prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[14][17]
Experimental Protocol: COX Inhibition Assay
The inhibitory activity of furanone isomers against COX-1 and COX-2 can be determined using commercially available colorimetric or fluorescent inhibitor screening assays.
Methodology:
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the furanone isomers.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Detection: The production of prostaglandin (B15479496) G2 (PGG2), the initial product of the COX reaction, is measured. This is often done by monitoring the peroxidase activity of COX, which converts a chromogenic substrate into a colored product.
-
IC50 Calculation: The concentration of the furanone isomer that causes 50% inhibition of enzyme activity is calculated.
Modulation of LXRα and PPARα Signaling
Recent studies have revealed another dimension to the biological activity of furanones: their ability to modulate the Liver X Receptor α (LXRα) and Peroxisome Proliferator-Activated Receptor α (PPARα) signaling pathways. These nuclear receptors are key regulators of lipid metabolism and inflammation.
One marine-derived furanone, 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one, has been shown to lower intracellular lipid accumulation.[18][19][20] This effect is attributed to its ability to act as a PPARα agonist and potentially as an LXRα antagonist.[18][19]
By activating PPARα, this furanone promotes the expression of genes involved in fatty acid oxidation, leading to increased lipid catabolism. Concurrently, by antagonizing LXRα, it may reduce the expression of lipogenic genes, thereby decreasing lipid synthesis. This dual mechanism of action makes such furanone isomers attractive candidates for the development of therapies for dyslipidemia and related metabolic disorders.[18][19][20]
Conclusion
The biological activity of furanone isomers is a rich and diverse field, with significant therapeutic potential across oncology, infectious diseases, and inflammatory disorders. This guide has highlighted the critical role of isomeric structure and substitution patterns in determining the specific biological effects of these compounds. The provided experimental data and mechanistic diagrams offer a framework for understanding and comparing the activities of different furanone derivatives. Further research into the structure-activity relationships and mechanisms of action of this versatile class of compounds is warranted to unlock their full therapeutic potential.
References
- 1. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives | MDPI [mdpi.com]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The marine‐derived furanone reduces intracellular lipid accumulation in vitro by targeting LXRα and PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The marine-derived furanone reduces intracellular lipid accumulation in vitro by targeting LXRα and PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative NMR (qNMR) for 2-Furanol Purity Assessment
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of chemical analysis and quality control. 2-Furanol, a heterocyclic organic compound, and its derivatives are of interest in various chemical and pharmaceutical applications. Ensuring its purity is paramount for the reliability and reproducibility of research and development activities. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound.
The Principle of qNMR in Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the NMR signal intensity and the number of atomic nuclei responsible for the signal.[1] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[1][2]
Comparison of Analytical Methods
A comprehensive purity assessment often involves orthogonal analytical techniques to ensure all potential impurities are detected and quantified. Below is a comparison of qNMR, HPLC, and GC-MS for the analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1] | Differential partitioning of analytes between a stationary and a mobile phase.[3] | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with mass spectrometry for detection and identification.[4] |
| Primary/Relative | Primary ratio method, allowing for absolute quantification without a specific reference standard for the analyte.[1] | Relative method requiring a certified reference standard of the analyte for accurate quantification.[5] | Relative method requiring a reference standard for quantification. |
| Sample Throughput | Moderate; can be automated for higher throughput. | High; well-suited for automated analysis of many samples. | High; amenable to automation. |
| Selectivity | High; resolves signals from different protons in the molecule, providing structural information. | High; excellent for separating non-volatile and thermally labile compounds. | Very high; excellent separation for volatile compounds and definitive identification with MS.[4] |
| Sensitivity | Generally lower than chromatographic methods; requires milligrams of sample. | High; can detect impurities at low levels (ppm). | Very high; can detect volatile impurities at trace levels (ppb to ppm).[6] |
| Impurity Profiling | Provides structural information about impurities directly from the spectrum. | Provides retention time data for impurities; structural information requires further analysis (e.g., LC-MS). | Provides retention time and mass spectral data, aiding in the identification of volatile impurities.[4] |
| Sample Preparation | Simple; involves accurate weighing and dissolution in a deuterated solvent with an internal standard. | More involved; may require filtration, dilution, and careful solvent selection. | Can be complex, potentially requiring extraction (e.g., LLE, SPME) or derivatization for polar or non-volatile compounds.[4] |
| Destructive? | Non-destructive; the sample can be recovered. | Destructive. | Destructive. |
| Instrumentation | NMR Spectrometer. | HPLC system with a suitable detector (e.g., UV, DAD). | GC-MS system. |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy Protocol for this compound
This protocol is adapted from established methods for similar furan-containing compounds.
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
High-precision analytical balance
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the selected internal standard into the same vial. The standard should be stable, non-reactive with the sample, and have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Key parameters include a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
A sufficient number of scans should be performed to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.
-
Ensure the spectral width is adequate to encompass all signals and provide a flat baseline.
-
-
Data Processing:
-
Apply zero-filling and a slight line-broadening factor (e.g., 0.3 Hz) to enhance the signal shape.
-
Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integrate a well-resolved, non-overlapping signal for both this compound and the internal standard. For this compound, a proton signal in the aromatic region that is distinct from impurity signals should be chosen.
-
-
Purity Calculation: The purity of this compound (Panalyte) is calculated using the following equation:
Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Alternative Method 1: HPLC-UV Protocol for this compound
Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Standard and Sample Preparation: Prepare a stock solution of a this compound reference standard of known purity. Prepare the sample solution by accurately weighing and dissolving the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the purity by the area percentage method, or by using an external standard calibration curve for a more accurate assay.
Alternative Method 2: GC-MS Protocol for this compound
Objective: To identify and quantify volatile impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Scan a mass range appropriate for this compound and its potential impurities (e.g., m/z 40-300).
-
-
Data Analysis: Identify impurities based on their retention times and mass spectra. Quantify by comparing the peak area of the main component to the total area of all peaks (area percent), or by using an internal or external standard.
Workflow and Data Visualization
The logical workflow for purity assessment using qNMR is depicted below. This process emphasizes the key steps from sample preparation to the final purity calculation.
Caption: Workflow for this compound purity assessment by qNMR.
Conclusion
Quantitative NMR is a robust and reliable method for the purity assessment of this compound, offering the significant advantage of being a primary ratio method that does not require a specific reference standard for the analyte. While HPLC and GC-MS offer higher sensitivity for trace impurities, qNMR provides a direct and accurate measure of the absolute purity and yields valuable structural information about any detected impurities simultaneously. For comprehensive quality control, a combination of these orthogonal techniques is often the most effective approach. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the available instrumentation.
References
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Furanol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of furanol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The objective is to offer a detailed overview of their performance, supported by experimental data, to aid in method selection, development, and cross-validation.
The inherent chemical properties of furanol, including its polarity and potential thermal instability, present unique analytical challenges.[1][2] Therefore, the cross-validation of analytical methods is crucial to ensure the accuracy, reliability, and consistency of results, particularly when transferring methods between laboratories or employing different techniques for confirmatory analysis.[3][4] This guide will delve into the specifics of each technique, providing detailed experimental protocols and a summary of key performance metrics.
Quantitative Performance Comparison
The selection of an analytical technique is often guided by its quantitative performance characteristics. The following table summarizes key validation parameters for GC-MS and HPLC methods for furanol analysis, compiled from various studies.
| Validation Parameter | GC-MS with SPME and Derivatization | HPLC with UV Detection | Reference(s) |
| Linearity (r²) | > 0.9952 | > 0.99 | [5][6][7] |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.04 - 0.25 mg/L | [5][8][9] |
| Limit of Quantification (LOQ) | 2 ng/mL | 0.06 - 0.25 mg/L | [5][8][9] |
| Recovery (%) | 76.6 - 106.3% | 87.5 - 103.2% | [6][9] |
| Precision (RSD %) | < 12.9% | < 3.09% | [5][6][9] |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols represent a synthesis of commonly employed practices for the analysis of furanol in various matrices.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME) and Derivatization
This method is highly sensitive and ideal for the analysis of furanol in aqueous samples. Derivatization is often employed to enhance the volatility and thermal stability of furanol.[5][8]
1. Sample Preparation:
-
For solid samples, homogenize a known weight of the sample with deionized water.
-
Centrifuge the homogenate to separate solid matter and collect the aqueous supernatant.[5]
-
Place a defined volume (e.g., 5 mL) of the aqueous sample or supernatant into a 20 mL headspace vial.
-
Add a saturated NaCl solution to enhance the release of volatile compounds.
-
Adjust the sample pH to basic conditions using a suitable base (e.g., NaOH solution).[5]
-
Introduce a suitable derivatizing agent (e.g., pentafluorobenzyl bromide) to react with furanol.[8]
-
Add an appropriate internal standard for accurate quantification.
2. SPME Procedure:
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) with agitation for a specific time (e.g., 30 minutes).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period to adsorb the derivatized furanol.
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.
-
Column: Utilize a suitable capillary column for the separation of the derivatized furanol (e.g., a mid-polarity column).
-
Oven Temperature Program: Implement a temperature gradient to ensure optimal separation of the analyte from other matrix components.
-
Mass Spectrometer: Operate in both full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Data Analysis: Identify the derivatized furanol peak by comparing its mass spectrum and retention time with that of a pure standard. Quantify the analyte using a calibration curve constructed from standard solutions.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust technique for the analysis of furanol, particularly in complex matrices, and avoids the potential for thermal degradation that can occur in GC analysis.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Sample Homogenization: For solid samples, homogenize with an appropriate solvent and centrifuge to obtain a clear extract.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with deionized water to remove polar interferences.
-
Elution: Elute the retained furanol from the cartridge with a suitable solvent, such as methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Analysis:
-
Column: Use a reverse-phase C18 column for separation.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
UV Detection: Monitor the eluent at the wavelength of maximum absorbance for furanol.
-
Injection Volume: Inject a fixed volume of the prepared sample.
3. Data Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and standard solutions.
-
Identify the furanol peak by comparing its retention time with that of a pure standard.
-
Quantify the amount of furanol by comparing the peak area with a calibration curve constructed from standard solutions of known concentrations.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of furanol analysis and the general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
A Researcher's Guide to Comparing Furanol Isomer Stability Using Density Functional Theory
For researchers, scientists, and professionals in drug development, a thorough understanding of the relative stability of isomers is fundamental to predicting molecular behavior, reactivity, and suitability for various applications. Density Functional Theory (DFT) has become an indispensable computational tool for these evaluations, providing a robust balance of accuracy and computational efficiency. This guide offers an objective comparison of the stability of furanol isomers, supported by established computational methodologies.
Furanols, which exist in equilibrium with their furanone tautomers, present a key challenge in predicting the most stable species under different conditions. The position of the hydroxyl group (2-hydroxyfuran vs. 3-hydroxyfuran) and the corresponding keto-enol tautomerism significantly influence their thermodynamic properties.
Data Presentation: Relative Stability of Furanol Isomers
The following table summarizes the theoretically determined relative energies of furanol isomers and their corresponding furanone tautomers. These values are typically calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, and can be presented as relative electronic energies (ΔE), enthalpies (ΔH), or Gibbs free energies (ΔG). For this comparison, we present the relative Gibbs free energies (ΔG) in kcal/mol, which account for zero-point vibrational energies and thermal corrections, offering a more complete picture of stability at a given temperature (e.g., 298.15 K).
| Isomer/Tautomer | Structure | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| 2(3H)-Furanone | Saturated keto form of 2-hydroxyfuran | 0.00 (Reference) |
| 2-Hydroxyfuran | Enol form | +5.8 |
| 2(5H)-Furanone | Unsaturated keto form of 2-hydroxyfuran | +1.2 |
| 3(2H)-Furanone | Keto form of 3-hydroxyfuran | +10.5 |
| 3-Hydroxyfuran | Enol form | +15.3 |
Note: The values presented are representative and intended for illustrative purposes, reflecting general trends observed in keto-enol tautomerism where the keto form is often more stable. Specific values can vary based on the level of theory, basis set, and solvent model used in the calculation.
From the data, 2(3H)-Furanone is the most stable isomer among the set. The enol forms (2-hydroxyfuran and 3-hydroxyfuran) are significantly less stable than their corresponding keto (furanone) counterparts. This is a common trend observed in many keto-enol tautomeric systems.
Experimental Protocols
The determination of the relative stability of furanol isomers using DFT calculations involves a standardized computational workflow. The choice of functional and basis set is crucial for obtaining accurate results and should be justified based on the system under study and relevant literature precedents.
Computational Methodology
-
Structure Generation and Optimization:
-
Initial 3D structures of all furanol isomers and their furanone tautomers are generated using molecular building software.
-
A conformational search may be performed for flexible structures to identify the lowest energy conformer.
-
The geometry of each isomer is then optimized to find the stationary point on the potential energy surface. This is typically performed using a DFT functional, such as the widely used B3LYP, in conjunction with a Pople-style basis set like 6-31G(d) for initial optimizations, followed by a more robust basis set like 6-311++G(d,p) for final energy calculations.
-
-
Frequency Calculations:
-
Following geometry optimization, frequency calculations are performed at the same level of theory.
-
These calculations serve two primary purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating enthalpy (H) and Gibbs free energy (G).
-
-
-
Single-Point Energy Calculations:
-
To achieve higher accuracy, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
-
Solvation Effects:
-
To simulate the stability in a solution, a solvent model can be incorporated. The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model where the solvent is treated as a continuous dielectric medium. The choice of solvent (e.g., water, ethanol) will depend on the experimental conditions being modeled.
-
-
Relative Energy Calculation:
-
The total energies (including ZPVE and thermal corrections to obtain Gibbs free energy) of all isomers are calculated.
-
The energy of the most stable isomer is set to zero, and the relative energies of the other isomers are reported with respect to this reference.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing the stability of furanol isomers using DFT calculations.
Safety Operating Guide
Proper Disposal of 2-Furanol: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 2-Furanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound waste, thereby minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the hazards associated with this compound and its derivatives. Always consult the specific Safety Data Sheet (SDS) for the most current and detailed information.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound.[1][2]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1][2] |
| Body Protection | A lab coat or chemical-resistant apron.[1][2] |
| Foot Protection | Closed-toe shoes.[1] |
| Respiratory | If there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator.[1][2] |
Step-by-Step Disposal Procedure
The primary and most crucial step in the disposal of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
-
Waste Identification and Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[4][5] Given the nature of furan (B31954) compounds, this compound should be treated as hazardous waste.[1]
-
Containerization :
-
Labeling :
-
Storage :
-
Professional Disposal :
Experimental Protocol: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology :
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated to disperse any vapors.[5]
-
Contain the Spill : Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain and soak up the spill.[1][2][5] Do not use combustible materials like paper towels for containment.[1]
-
Collect and Dispose : Carefully collect the absorbent material and the spilled substance into a labeled hazardous waste container.[1]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[5] All cleaning materials must also be collected and disposed of as hazardous waste.[1][2]
-
Report the Spill : Report the incident to your laboratory supervisor and your institution's EHS office.[1]
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Furanol
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for the use of 2-Furanol, including comprehensive personal protective equipment (PPE) protocols, step-by-step operational procedures, and compliant disposal plans. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing health and safety risks.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for furan (B31954) derivatives.[1]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI-approved safety goggles with side shields or chemical splash goggles should be worn at all times.[1] A face shield should be worn over safety glasses when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling furan compounds.[1] Always inspect gloves for signs of degradation or punctures before use. Change gloves frequently, and immediately after any known contact with this compound. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat is advisable.[1] For tasks with a higher potential for splashing or handling larger quantities, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][3][4] |
| Footwear | Closed-Toe Shoes | Shoes should be made of a non-porous material to protect against spills.[1] |
Experimental Protocols: Handling and Storage
Strict adherence to operational protocols is essential for minimizing the risks associated with this compound.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood with adequate airflow.[1][5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][5]
-
Ignition Sources: Remove all potential ignition sources from the work area, as furan derivatives can be flammable.[5][6]
-
Electrostatic Discharge: Take precautionary measures to prevent the buildup of electrostatic charge.[5]
Safe Handling Procedures:
-
Don the appropriate PPE as outlined in the table above.
-
Dispense the required amount of this compound carefully, avoiding splashes or the generation of aerosols.
-
Keep containers of this compound tightly closed when not in use to prevent the escape of vapors and potential peroxide formation.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][6]
-
Keep containers tightly sealed and store them in a designated flammable materials cabinet.[5]
-
Furan and its derivatives can form explosive peroxides upon exposure to air and light, so it is crucial to date containers upon receipt and opening and to test for peroxides periodically.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Hazardous Waste: Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), as hazardous waste.[3][5]
-
Separate Waste Streams: Do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions.[7]
-
Appropriate Containers: Collect waste in a dedicated, leak-proof, and chemically compatible container with a secure lid.[3][7]
Labeling and Storage of Waste:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings (e.g., "Flammable," "Irritant").[7]
-
Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area that is well-ventilated.[7]
Disposal Method:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Visual Guides
The following diagrams illustrate key workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for a this compound Spill.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
